molecular formula C12H7ClF3NO2 B1421308 Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1133115-62-4

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B1421308
CAS No.: 1133115-62-4
M. Wt: 289.64 g/mol
InChI Key: PDSWVGRWFMQPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate (CAS 1133115-62-4) is a fluorinated quinoline derivative that serves as a versatile and high-value building block in medicinal chemistry and pharmaceutical research . The structure features both a chloro and a trifluoromethyl group on the quinoline core, making it a privileged scaffold for constructing compounds with potential biological activity. Quinoline derivatives are extensively investigated for their antimicrobial properties . This compound is particularly valuable as a synthetic intermediate for the discovery of new therapeutic agents. Research into similar 8-trifluoromethylquinoline compounds has demonstrated their utility as key precursors in the synthesis of novel triazole-linked molecules, which have shown promising antifungal activity against pathogens like Candida albicans . The presence of the reactive chloro group enables further functionalization, for example, through nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to diversify the structure and explore new chemical space . The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can source this compound from several established suppliers worldwide .

Properties

IUPAC Name

methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c1-19-11(18)9-5-8(13)6-3-2-4-7(10(6)17-9)12(14,15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWVGRWFMQPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2C(F)(F)F)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674831
Record name Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-62-4
Record name Methyl 4-chloro-8-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted quinoline-2-carboxylates are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials science innovations. Their biological and chemical properties are intrinsically linked to their molecular structure. Consequently, the precise and unambiguous structural elucidation of these molecules is paramount for researchers, scientists, and drug development professionals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

This technical guide provides an in-depth exploration of the spectroscopic data for Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate . It is important to note that at the time of this writing, a complete set of publicly available, experimentally verified spectroscopic data for this specific compound is limited. Therefore, this guide will employ a well-established scientific methodology: we will first conduct a thorough analysis of a closely related, well-characterized analogue, 4-Amino-2-methyl-8-(trifluoromethyl)quinoline . Subsequently, leveraging the foundational principles of spectroscopy and structure-activity relationships, we will present a detailed prediction of the spectroscopic data for the target compound. This approach not only provides a robust framework for understanding the spectroscopic properties of this compound but also serves as an instructive case study in the predictive analysis of complex organic molecules.

Molecular Structure Overview

To understand the spectroscopic data, it is crucial to first visualize the molecular structures of both our target compound and its analogue.

Molecular Structures cluster_target This compound cluster_analogue 4-Amino-2-methyl-8-(trifluoromethyl)quinoline target target analogue analogue cluster_workflow Spectroscopic Characterization Workflow start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure Structural Elucidation and Verification data_analysis->structure

Physical and chemical properties of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged scaffold in the design of novel therapeutic agents.

This technical guide focuses on a specific, highly functionalized quinoline derivative: Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate . The presence of a trifluoromethyl group at the 8-position can significantly enhance metabolic stability and cell permeability. The chloro group at the 4-position serves as a versatile synthetic handle for introducing a variety of nucleophiles, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the methyl ester at the 2-position offers a site for further modification or can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for biological activity or for improving solubility. This unique combination of functional groups makes this compound a valuable building block in the synthesis of novel drug candidates.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be summarized. It is imperative for researchers to determine these properties experimentally for any new batch of the compound.

PropertyValue (Predicted or Inferred)Notes
Molecular Formula C₁₂H₇ClF₃NO₂
Molecular Weight 305.64 g/mol
CAS Number 1133115-62-4
Appearance White to off-white solidBased on typical appearance of similar quinoline derivatives.
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.For a related compound, 4-chloro-8-methoxy-quinoline-2-carboxylic acid methyl ester, the melting point is 146 °C.[1] The trifluoromethyl group may alter this significantly.
Boiling Point Not available. Likely to decompose at high temperatures.High molecular weight and polarity suggest a high boiling point, likely under vacuum.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Insoluble in water.The trifluoromethyl group increases lipophilicity.
Storage Store at 2-8 °C in a dry, well-sealed container.Recommended by suppliers to maintain stability.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the 4-chloro substituent, the methyl ester at position 2, and the trifluoromethyl group at position 8.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C4 position towards nucleophilic attack. This reactivity is a cornerstone of its utility as a synthetic intermediate.

A wide array of nucleophiles can be employed to displace the chloride, including:

  • Amines (Primary and Secondary): Reaction with various amines is a common strategy to introduce diverse side chains, often crucial for biological activity.

  • Alcohols and Phenols: Formation of ether linkages.

  • Thiols: Formation of thioether linkages.

  • Hydrazine: To introduce a hydrazinyl group, which can be a precursor for further derivatization into hydrazones or other heterocyclic systems.[2]

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-3-(trifluoromethyl)benzaldehyde C Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate A->C B Methyl pyruvate B->C D This compound C->D POCl₃ or SOCl₂

References

An In-Depth Technical Guide to Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate (CAS Number: 1133115-62-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus represents a cornerstone in the architecture of pharmacologically active molecules. Its presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities underscores its status as a "privileged scaffold" in medicinal chemistry. This guide focuses on a specific, highly functionalized derivative, Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate, a compound poised at the intersection of several key structural motifs known to impart potent biological effects. The strategic placement of a chloro group at the 4-position, a trifluoromethyl moiety at the 8-position, and a methyl carboxylate at the 2-position creates a unique electronic and steric landscape, suggesting significant potential for modulation of biological targets. This document serves as a comprehensive technical resource, consolidating available data on its characterization, properties, and potential applications, with a particular emphasis on the rationale behind its design and the experimental methodologies for its study.

Core Compound Characterization

This compound is a solid organic compound under standard conditions, with a molecular formula of C₁₂H₇ClF₃NO₂ and a molecular weight of approximately 289.64 g/mol .

PropertyValueSource(s)
CAS Number 1133115-62-4N/A
Molecular Formula C₁₂H₇ClF₃NO₂N/A
Molecular Weight 289.64 g/mol N/A
Physical Form SolidN/A
Recommended Storage Sealed in a dry environment at 2-8°CN/A
SMILES COC(=O)c1cc(Cl)c2cccc(c2n1)C(F)(F)FN/A

Synthesis Strategies: A Rationale-Driven Approach

Retrosynthetic Analysis and Key Synthetic Reactions

A logical retrosynthetic disconnection of the target molecule points towards the construction of the quinoline core from a suitably substituted aniline and a three-carbon component. Key reactions that could be employed include:

  • The Gould-Jacobs Reaction: This powerful method for quinoline synthesis involves the reaction of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization. For the target molecule, this would likely involve the condensation of 2-(trifluoromethyl)aniline with a derivative of methylenemalonic acid, followed by chlorination.

  • The Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions. The choice of a trifluoromethyl-containing β-diketone would be crucial for introducing the -CF₃ group at the desired position.

  • The Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

  • The Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[1]

A Plausible Synthetic Workflow

Based on these established methods, a hypothetical, yet chemically sound, multi-step synthesis can be proposed. This workflow illustrates the logical progression from commercially available starting materials to the final product.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on the Gould-Jacobs reaction and subsequent chlorination, common for this class of compounds. Note: This is a theoretical protocol and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: Cool the reaction mixture slightly and add it portion-wise to a preheated high-boiling point solvent such as diphenyl ether at 240-250°C. Maintain this temperature for 30-60 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture to room temperature. The product, Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate, will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., hexane or ether) to remove the diphenyl ether, and dry under vacuum.

Step 2: Chlorination to this compound

  • Reaction Setup: In a fume hood, suspend the dried Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq).

  • Chlorination: Heat the mixture to reflux (approximately 105°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Extraction and Purification: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl ester protons, and potentially complex splitting patterns due to fluorine-proton coupling. The aromatic protons will likely appear in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons should appear as a singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling. The carbonyl carbon of the ester will be observed in the δ 160-170 ppm region.

  • ¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the methyl ester group, the chlorine atom, and potentially rearrangements of the quinoline core.

Biological Activity and Therapeutic Potential

The structural features of this compound suggest a strong potential for biological activity, particularly in the realm of oncology and infectious diseases.

Rationale for Anticancer Potential
  • The Quinoline Scaffold: Quinoline derivatives are known to exhibit a wide range of anticancer activities.[2] They can intercalate into DNA, inhibit topoisomerases, and modulate various signaling pathways involved in cell proliferation and survival.

  • The 4-Chloro Substituent: The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in many biologically active molecules. It can enhance the compound's lipophilicity, facilitating cell membrane permeability, and can also act as a leaving group for covalent modification of biological targets.

  • The 8-Trifluoromethyl Group: The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic and electron-withdrawing, which can enhance binding affinity to target proteins and improve metabolic stability. Studies have shown that trifluoromethylquinoline derivatives possess significant cell-growth inhibitory activity.[3]

  • The 2-Carboxylate Moiety: The ester group at the 2-position can participate in hydrogen bonding and other interactions within the active site of a target enzyme or receptor. It can also be a site for metabolic modification, potentially acting as a prodrug feature.

Potential Mechanisms of Action

Based on the activities of related compounds, potential mechanisms of action for this compound could include:

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases that are dysregulated in cancer.

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system is capable of intercalating between DNA base pairs, potentially disrupting DNA replication and transcription.

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.

Suggested Experimental Workflows for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is recommended.

Caption: A systematic workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery and development. Its carefully orchestrated substitution pattern on the privileged quinoline scaffold suggests a high probability of potent biological activity. While detailed experimental data for this specific compound remains to be fully disclosed in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and the known properties of related compounds. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough spectroscopic and analytical characterization. Subsequent comprehensive biological screening against a diverse panel of cancer cell lines and microbial strains will be crucial to unveil its therapeutic potential. Elucidation of its mechanism of action and identification of its molecular targets will pave the way for its potential development as a novel therapeutic agent.

References

The Rising Therapeutic Potential of Substituted Quinoline-2-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2][3] Among the vast library of quinoline-based compounds, substituted quinoline-2-carboxylate esters are emerging as a particularly promising class, exhibiting a diverse range of biological effects including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6][7] This technical guide provides an in-depth exploration of the biological activities of these esters, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of therapeutic discovery. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols pertinent to the evaluation of these multifaceted molecules.

I. Synthetic Strategies for Quinoline-2-Carboxylate Esters

The synthesis of substituted quinoline-2-carboxylate esters is a critical first step in their biological evaluation. A variety of synthetic methodologies have been developed, often starting from quinoline-2-carboxylic acid or its derivatives. A common and effective method involves the conversion of quinoline-2-carboxylic acid to its corresponding acid chloride, followed by esterification with a desired alcohol or phenol.[4] Thionyl chloride is frequently employed for the preparation of the acid chloride intermediate.[4][6]

One-pot synthesis protocols are also gaining traction due to their efficiency and atom economy.[8][9] For instance, a novel one-pot synthesis utilizes β-nitroacrylates and 2-aminobenzaldehydes to construct the quinoline-2-carboxylate scaffold.[8][9]

Experimental Protocol: General Synthesis of Phenyl Quinoline-2-Carboxylate

This protocol describes a representative synthesis of a phenyl quinoline-2-carboxylate ester, a common starting point for biological screening.

  • Preparation of Quinoline-2-carbonyl chloride:

    • To a solution of quinoline-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

    • The reaction mixture is then refluxed for 2-4 hours until the evolution of gas ceases.

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride, which can be used in the next step without further purification.

  • Esterification:

    • The crude quinoline-2-carbonyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane).

    • To this solution, a solution of phenol (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in the same solvent is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • Upon completion, the reaction mixture is washed with water, dilute HCl, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired phenyl quinoline-2-carboxylate.

Characterization: The structure of the synthesized ester should be confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR.[6] Purity can be assessed by techniques like TLC and elemental analysis.[4]

II. Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted quinoline derivatives have long been investigated for their anticancer properties, and quinoline-2-carboxylate esters are no exception.[3][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7]

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms by which quinoline-2-carboxylate esters exhibit anticancer activity is through the induction of apoptosis, or programmed cell death.[7] Studies on prostate cancer cell lines (PC3) have shown that these compounds can trigger a cascade of events leading to cell demise.[7]

A significant observation is the modulation of the Bax/Bcl-2 ratio.[7] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the activation of caspases, a family of proteases that execute the apoptotic program.[7] Specifically, the activation of caspase-9 (an initiator caspase) and caspase-7 (an effector caspase) has been observed.[7]

Furthermore, these esters can cause cell cycle arrest, often at the S phase, thereby inhibiting DNA replication and preventing cancer cell proliferation.[7] DNA fragmentation, a hallmark of apoptosis, is another observable effect.[7]

QC Quinoline-2-carboxylate Ester PC3 Prostate Cancer Cell (PC3) QC->PC3 Targets Bax Bax (Pro-apoptotic) PC3->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PC3->Bcl2 Downregulates S_phase S-Phase Arrest PC3->S_phase Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp7 Caspase-7 Activation Casp9->Casp7 DNA_frag DNA Fragmentation Casp7->DNA_frag Apoptosis Apoptosis S_phase->Apoptosis DNA_frag->Apoptosis

Caption: Proposed apoptotic pathway induced by quinoline-2-carboxylate esters in prostate cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 ValueReference
Phenyl quinoline-2-carboxylatePC3 (Prostate Cancer)26 µg/mL[7]
2-chloro-3-formyl quinoline oxime estersMCF-7 (Breast), PA1 (Ovarian)Active (qualitative)[10]
Quinoline-2-carboxylic acidHELA (Cervical), MCF7 (Mammary)Significant cytotoxicity[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline-2-carboxylate ester (e.g., 0-1000 µg/mL) and incubate for another 24-48 hours.[7] A control group with no compound treatment is also included.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

III. Anti-inflammatory and Analgesic Activities: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory and analgesic (pain-relieving) properties.[4][5][12]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory and analgesic effects of quinoline-2-carboxylate esters are believed to be mediated through the inhibition of key inflammatory pathways.[5][12] A plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5] These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators that also contribute to the sensation of pain.[5]

Furthermore, quinoline derivatives can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the NF-κB pathway, these compounds can effectively suppress the inflammatory response.[12]

Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Stimuli->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA produces COX COX-1 / COX-2 AA->COX substrate for PGs Prostaglandins COX->PGs synthesizes Inflammation Pain & Inflammation PGs->Inflammation mediates QC Quinoline-2-carboxylate Esters QC->COX Inhibits

Caption: Postulated anti-inflammatory and analgesic pathway involving COX inhibition.

Quantitative Data: In Vivo Analgesic and Anti-inflammatory Activity

The efficacy of these compounds is often evaluated in animal models using standardized tests.

CompoundAnimal ModelAssayDoseActivityReference
Phenyl quinoline-2-carboxylateMiceAcetic Acid-Induced Writhing50 mg/kgActive[5]
Quinoline-2-carboxylic acid aryl estersAnimalAnti-inflammatory & Analgesic-Active (compared to diclofenac)[4]
Quinoline-4-carboxylic acidRatCarrageenan-induced paw edema-Good anti-inflammatory activity[12]
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This is a common in vivo model to screen for peripheral analgesic activity.

  • Animal Model: Use male Swiss albino mice.

  • Compound Administration: Administer the test compound (e.g., phenyl quinoline-2-carboxylate at 50 mg/kg) intraperitoneally or orally.[5] A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium.[4]

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[5]

  • Observation and Data Collection: Count the number of writhes for a specific duration (e.g., 20 minutes) following the acetic acid injection.[5]

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test and positive control groups relative to the vehicle control group.

IV. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[13][14] Quinoline derivatives have a long history as antimicrobial agents, with some, like ciprofloxacin, being widely used in the clinic.[2] Substituted quinoline-2-carboxylate esters and related compounds also exhibit promising antimicrobial activity.[6][15]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

A well-established mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[16] By inhibiting these enzymes, quinoline derivatives lead to the accumulation of double-stranded DNA breaks and ultimately bacterial cell death.[16] The carboxylic acid group at the C-3 position (or a bioisosteric equivalent) is often crucial for this activity, and it is plausible that the ester moiety in quinoline-2-carboxylate esters is hydrolyzed in vivo to the active carboxylic acid.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismActivityReference
Quinoline-2-carboxylic acid derivativesStaphylococcus aureus, Escherichia coliSome compounds showed strong inhibitory activity[6]
Substituted quinoline-2-carboxamidesMycobacterium tuberculosisSome compounds more active than isoniazid[17][18][19][20]
Quinoline derivativesBacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliExcellent MIC values (3.12 - 50 µg/mL)[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. While comprehensive SAR studies for quinoline-2-carboxylate esters are still evolving, some preliminary insights can be drawn.

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline nucleus significantly influence biological activity. Electron-withdrawing or electron-donating groups at specific positions can modulate the potency and selectivity of the compounds.[5]

  • The Ester Moiety: The nature of the alcohol or phenol component of the ester can impact physicochemical properties such as lipophilicity, which in turn affects cell permeability and target engagement.[5] Systematic variations of the ester group are crucial for optimizing activity.

  • The Carboxylate Group: For antimicrobial activity, the presence of a free carboxylic acid at a specific position is often critical for binding to bacterial topoisomerases.[16] Therefore, the in vivo hydrolysis of the ester to the corresponding carboxylic acid may be a prerequisite for this particular activity.

Conclusion and Future Directions

Substituted quinoline-2-carboxylate esters represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial, underscores their therapeutic potential.

To fully realize the promise of this class of compounds, future research should focus on:

  • Synthesis of Diverse Libraries: The systematic synthesis and screening of diverse libraries of quinoline-2-carboxylate esters are essential to establish robust structure-activity relationships for each biological target.

  • Elucidation of Mechanisms of Action: While plausible mechanisms have been proposed, further detailed studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds for each of their biological activities.

  • Pharmacokinetic and Toxicological Profiling: Lead compounds with promising in vitro activity must be subjected to comprehensive pharmacokinetic (ADME) and toxicological studies to assess their drug-like properties and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of substituted quinoline-2-carboxylate esters and pave the way for the development of novel and effective drugs to address unmet medical needs.

References

Solubility and stability studies of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Authored by: A Senior Application Scientist

Foreword: Navigating the Physicochemical Landscape of a Novel Quinoline Derivative

This compound is a halogenated quinoline derivative with potential applications in pharmaceutical and agrochemical research. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds. The substituents on this particular molecule—a chloro group at position 4, a trifluoromethyl group at position 8, and a methyl ester at position 2—are expected to significantly influence its physicochemical properties, including solubility and stability. These two parameters are critical to understand in the early stages of drug development as they directly impact bioavailability, formulation, and shelf-life.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As specific experimental data for this compound is not extensively available in the public domain, this document serves as a roadmap for researchers, outlining the necessary studies, the rationale behind experimental choices, and the interpretation of potential outcomes. The methodologies described herein are grounded in established scientific principles and regulatory guidelines.

Part 1: Physicochemical Characterization and Solubility Assessment

A thorough understanding of the intrinsic properties of a molecule is the foundation upon which all further development is built. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and, consequently, its therapeutic efficacy.

Predicted Physicochemical Properties

While experimental data is sparse, we can infer some properties based on the structure and data from related compounds like 4-chloro-8-(trifluoromethyl)quinoline[1].

PropertyPredicted Value/CharacteristicRationale & Implications
Molecular Formula C₁₂H₇ClF₃NO₂-
Molecular Weight 289.64 g/mol Confirmed from supplier data[2].
Appearance Likely a solid at room temperatureThe parent compound, 4-chloro-8-(trifluoromethyl)quinoline, is a solid with a melting point of 78°C[1]. The addition of the methyl carboxylate group is expected to increase the molecular weight and intermolecular forces, likely resulting in a solid with a higher melting point.
LogP (Octanol-Water Partition Coefficient) HighThe presence of a trifluoromethyl group and a chloro substituent significantly increases lipophilicity. This suggests poor aqueous solubility but good membrane permeability.
pKa (Acid/Base Dissociation Constant) Weakly basicThe quinoline nitrogen has a lone pair of electrons, making it a weak base. The pKa will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
Experimental Workflow for Solubility Determination

A systematic approach is required to determine the solubility of this compound in various pharmaceutically relevant solvents.

G cluster_0 Solubility Assessment Workflow start Start: Obtain Pure Compound select_solvents Select Solvents (Aqueous & Organic) start->select_solvents thermodynamic_sol Thermodynamic Solubility (Shake-Flask Method) select_solvents->thermodynamic_sol Equilibrium Solubility kinetic_sol Kinetic Solubility (High-Throughput Screening) select_solvents->kinetic_sol Early Discovery ph_sol_profile pH-Solubility Profile thermodynamic_sol->ph_sol_profile For Ionizable Compounds quantification Quantify Solute Concentration (e.g., HPLC-UV) thermodynamic_sol->quantification kinetic_sol->quantification ph_sol_profile->quantification data_analysis Data Analysis & Reporting quantification->data_analysis end_sol End: Solubility Profile data_analysis->end_sol

Caption: Workflow for comprehensive solubility assessment.

Step-by-Step Protocol for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Anticipated Solubility Profile and Formulation Considerations

Given its predicted high LogP, this compound is expected to have low aqueous solubility. This presents a significant challenge for the development of oral and parenteral formulations. Strategies to enhance solubility, such as the use of co-solvents, surfactants, or amorphous solid dispersions, may be necessary.

Part 2: Stability Studies and Forced Degradation

Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods[3][4].

Rationale for Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing[5]. The primary objectives of these studies are:

  • To identify the likely degradation products.

  • To elucidate degradation pathways.

  • To demonstrate the specificity of the analytical method, ensuring that it can separate the parent compound from its degradants.

Experimental Workflow for Forced Degradation Studies

A systematic approach to forced degradation is outlined below, in accordance with ICH guidelines.

G cluster_1 Forced Degradation Workflow start_fd Start: Pure Compound stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start_fd->stress_conditions sample_analysis Analyze Samples at Time Points (HPLC, LC-MS) stress_conditions->sample_analysis peak_purity Assess Peak Purity (PDA Detector) sample_analysis->peak_purity identify_degradants Identify & Characterize Degradants (MS, NMR) peak_purity->identify_degradants If impurities are detected pathway_elucidation Elucidate Degradation Pathways identify_degradants->pathway_elucidation method_validation Validate Stability-Indicating Method pathway_elucidation->method_validation end_fd End: Stability Profile method_validation->end_fd

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions

The following are recommended starting conditions for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionReagent/ConditionRationale
Acid Hydrolysis 0.1 N HCl, heated at 60°CTo assess susceptibility to degradation in an acidic environment. The ester linkage is a potential site for hydrolysis.
Base Hydrolysis 0.1 N NaOH, at room temperatureTo evaluate stability in an alkaline environment. Ester hydrolysis is typically faster under basic conditions.
Oxidative Degradation 3% H₂O₂, at room temperatureTo investigate the molecule's susceptibility to oxidation. The electron-rich quinoline ring may be susceptible[6].
Thermal Degradation Solid compound heated at 80°CTo assess the intrinsic thermal stability of the molecule in the solid state.
Photostability Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)To determine if the compound is light-sensitive. Quinoline derivatives are known to undergo photodegradation[6].
Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated:

  • Hydrolysis of the Ester: The methyl ester at position 2 is likely the most labile functional group. Acid- or base-catalyzed hydrolysis will yield the corresponding carboxylic acid, 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid.

  • Nucleophilic Substitution of the Chloro Group: The chloro group at position 4 is activated towards nucleophilic substitution. Under hydrolytic conditions, it could be replaced by a hydroxyl group to form Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate.

  • Degradation of the Quinoline Ring: Under harsh oxidative or photolytic conditions, the quinoline ring system itself may undergo degradation, leading to more complex mixtures of products[6].

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. A reverse-phase HPLC method with UV detection is the workhorse for such studies.

Key steps in method development:

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase Optimization: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer) should be explored to achieve good separation between the parent peak and all degradation products.

  • Wavelength Selection: The detection wavelength should be chosen at the λmax of the parent compound to maximize sensitivity, while a photodiode array (PDA) detector should be used to monitor peak purity.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its path forward in the development pipeline. This guide provides a robust framework for the systematic evaluation of these properties. While the compound is predicted to have low aqueous solubility, this can be addressed through various formulation strategies. The forced degradation studies outlined here will not only provide crucial information about the compound's intrinsic stability but also enable the development of a validated, stability-indicating analytical method, which is a regulatory prerequisite for further development. The insights gained from these studies will be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the future of this promising quinoline derivative.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-Chloro-8-(trifluoromethyl)quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chloro-8-(trifluoromethyl)quinoline core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its strategic incorporation into molecular frameworks has yielded compounds with profound biological activities, most notably in the realms of infectious diseases and oncology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, synthesis, and historical evolution of this critical chemical entity. We will delve into the nuanced synthetic methodologies, explore the mechanistic rationale behind experimental choices, and survey the expanding therapeutic landscape of its derivatives, moving beyond its initial antimalarial applications to its current role in targeted cancer therapies.

Genesis of a Scaffold: The Antimalarial Imperative

The story of 4-chloro-8-(trifluoromethyl)quinoline is intrinsically linked to the urgent need for effective antimalarial agents, particularly in the mid-20th century. The emergence of chloroquine-resistant strains of Plasmodium falciparum spurred extensive research efforts to identify novel chemotypes.

The Walter Reed Army Institute of Research (WRAIR) and the Birth of Mefloquine

The 4-chloro-8-(trifluoromethyl)quinoline scaffold rose to prominence with the development of mefloquine. Synthesized in the 1970s at the Walter Reed Army Institute of Research (WRAIR), mefloquine was the result of a massive screening program that evaluated over 250,000 compounds for antimalarial activity.[1] Mefloquine, designated WR 142,490, proved to be a potent blood schizonticide, effective against many chloroquine-resistant malaria strains.[1][2] It was introduced for clinical use in the mid-1980s and quickly became a cornerstone of malaria prophylaxis and treatment.[1]

The key innovation in mefloquine's structure was the incorporation of a trifluoromethyl (-CF3) group at the 8-position of the quinoline ring. This addition significantly enhances the lipophilicity and metabolic stability of the molecule, crucial properties for antimalarial efficacy.

The Synthetic Cornerstone: Constructing the 4-Chloro-8-(trifluoromethyl)quinoline Core

The synthesis of the 4-chloro-8-(trifluoromethyl)quinoline scaffold is a multi-step process that relies on classic and robust organic reactions. Understanding the nuances of this synthesis is critical for the development of novel derivatives. The most common and industrially scalable approach is a modification of the Gould-Jacobs reaction.

The Gould-Jacobs Reaction: A Robust Path to the Quinoline Core

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3][4][5] The reaction proceeds through a series of condensation, cyclization, saponification, and decarboxylation steps.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline

  • Step 1: Condensation. o-Trifluoromethylaniline is condensed with diethyl ethoxymethylenemalonate. This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form ethyl o-trifluoromethylanilinomethylene-malonate.

  • Step 2: Cyclization. The resulting intermediate is cyclized at high temperatures (typically in a high-boiling solvent like Dowtherm A) to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline. This is a thermal electrocyclization reaction.

  • Step 3: Saponification. The ester is then saponified, typically using aqueous sodium hydroxide, to the corresponding carboxylic acid, 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.

  • Step 4: Decarboxylation. The carboxylic acid is then decarboxylated by heating to yield 4-hydroxy-8-(trifluoromethyl)quinoline.

Chlorination: Activating the Scaffold for Derivatization

The 4-hydroxy group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group, typically a chlorine atom. This is a critical step that renders the C4 position susceptible to nucleophilic attack, allowing for the introduction of various side chains.

Experimental Protocol: Chlorination of 4-Hydroxy-8-(trifluoromethyl)quinoline

  • Reagents: 4-hydroxy-8-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃)

  • Procedure: A mixture of 4-hydroxy-8-(trifluoromethyl)quinoline and an excess of phosphorus oxychloride is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude 4-chloro-8-(trifluoromethyl)quinoline. The product is then collected by filtration and can be purified by recrystallization.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃): POCl₃ is a powerful and cost-effective chlorinating and dehydrating agent. It readily converts the hydroxyl group into a chlorophosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

  • Excess POCl₃: Using POCl₃ as both the reagent and the solvent drives the reaction to completion.

  • Careful Quenching: The quenching of excess POCl₃ with water is highly exothermic and must be performed with caution to control the reaction rate and prevent the formation of hazardous byproducts.

G

Caption: Synthetic workflow for 4-chloro-8-(trifluoromethyl)quinoline.

Physicochemical Properties

The physicochemical properties of the core scaffold are crucial for its behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₀H₅ClF₃N[6]
Molecular Weight 231.60 g/mol [6]
Melting Point 80-82 °C[3][7]
Boiling Point 265.5 °C at 760 mmHg[3]
Appearance White to light yellow crystalline powder[8]
Solubility Soluble in chloroform, methanol[3]

Beyond Malaria: The Emergence of 4-Chloro-8-(trifluoromethyl)quinoline in Oncology

While the initial impetus for the development of 4-chloro-8-(trifluoromethyl)quinoline compounds was their antimalarial activity, the versatility of this scaffold has led to its exploration in other therapeutic areas, most notably in oncology. The quinoline ring system is a common feature in many kinase inhibitors, and the 4-chloro-8-(trifluoromethyl)quinoline core has proven to be a valuable building block for the design of new anticancer agents.

Targeting the MAPK/ERK Pathway: RAF Kinase Inhibitors

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10][11] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers, including melanoma.

G

Caption: Inhibition of the MAPK/ERK pathway by quinoline-based RAF inhibitors.

Derivatives of 4-chloro-8-(trifluoromethyl)quinoline have been investigated as potent inhibitors of RAF kinases. The quinoline scaffold can mimic the adenine region of ATP, allowing it to bind to the kinase domain of RAF and block its activity. The trifluoromethyl group often contributes to enhanced binding affinity and improved pharmacokinetic properties.

Dual Targeting Strategies: PI3K/mTOR and EGFR Inhibition

The PI3K/Akt/mTOR and EGFR signaling pathways are also critical drivers of tumor growth and proliferation.[1][2][12] Several 4-chloro-8-(trifluoromethyl)quinoline derivatives have been designed as dual inhibitors, targeting multiple nodes in these interconnected pathways. This multi-targeted approach can be more effective than single-agent therapies and may help to overcome drug resistance.

G

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative 4-aminoquinoline derivatives against various cancer cell lines.

CompoundCell LineGI₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[13]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77[13]
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-46811.47[13]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[13]
N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46812.85[13]
N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-712.90[13]

Future Directions and Conclusion

The 4-chloro-8-(trifluoromethyl)quinoline scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its journey from an antimalarial lead to a versatile platform for the development of targeted cancer therapies highlights the power of medicinal chemistry to adapt and innovate. Future research in this area will likely focus on:

  • Further Derivatization: The exploration of novel substitutions at various positions on the quinoline ring to enhance potency, selectivity, and pharmacokinetic properties.

  • Novel Therapeutic Targets: Investigating the potential of these compounds against other diseases, including neurodegenerative disorders and other infectious agents.

  • Combination Therapies: Evaluating the efficacy of 4-chloro-8-(trifluoromethyl)quinoline derivatives in combination with other anticancer agents to overcome resistance and improve patient outcomes.

References

Quantum Chemical Calculations for Trifluoromethylquinoline Derivatives: From Molecular Properties to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Synergy of Quinoline and Trifluoromethyl Groups in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds and bio-isosteric functional groups is a cornerstone of rational drug design. The quinoline framework, a bicyclic aromatic heterocycle, is a prominent scaffold found in numerous natural products and medicinally vital molecules, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, and antimicrobial effects.[1] Its rigid structure provides a well-defined orientation for functional groups to interact with biological targets.[2]

Parallel to the importance of the core scaffold is the role of specific substituents in fine-tuning a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl (-CF3) group has emerged as a uniquely powerful substituent in medicinal chemistry.[2][3] Its strong electron-withdrawing nature and high lipophilicity can profoundly enhance metabolic stability, membrane permeability, and binding affinity.[2][4][5]

This guide provides an in-depth exploration of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the fundamental properties of trifluoromethylquinoline derivatives. We will move from the theoretical underpinnings and practical computational workflows to their direct applications in drug development, such as informing molecular docking studies and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery of novel therapeutic agents based on the trifluoromethylquinoline scaffold.

Pillar 1: The Theoretical Framework - Why Density Functional Theory?

Quantum chemical calculations provide a powerful lens to examine molecules at the electronic level, offering insights that are often inaccessible through empirical methods alone. For systems like trifluoromethylquinolines, which are of significant interest in drug discovery, Density Functional Theory (DFT) has become the method of choice.[4][6]

DFT strikes an optimal balance between computational cost and accuracy, making it feasible to study relatively large molecules without sacrificing predictive power.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full many-electron wavefunction.[8]

Causality Behind Method and Basis Set Selection:

  • Hybrid Functionals (e.g., B3LYP): The choice of a functional is critical. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used because they incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties for many organic molecules.[6][7] This makes them well-suited for calculating properties like HOMO-LUMO gaps and molecular electrostatic potentials in quinoline derivatives.[9][10]

  • Basis Sets (e.g., 6-311+G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing electronegative atoms like fluorine and nitrogen, a robust basis set is essential. Pople-style basis sets like 6-311+G(d,p) are a common and reliable choice.[4][6]

    • 6-311: A triple-zeta basis set, providing more flexibility for valence electrons.

    • +: Diffuse functions, crucial for accurately describing lone pairs and anions, which are important for intermolecular interactions.

    • (d,p): Polarization functions, which allow for non-spherical distortion of the electron clouds, essential for describing chemical bonds accurately.

Pillar 2: The Computational Workflow - A Self-Validating Protocol

The following section details a comprehensive and self-validating workflow for performing quantum chemical calculations on a trifluoromethylquinoline derivative. Each step builds upon the last, ensuring the final calculated properties are derived from a physically meaningful and stable molecular state.

Experimental Protocol: DFT Calculation of a Trifluoromethylquinoline Derivative

Objective: To determine the optimized geometry and key electronic properties of a representative trifluoromethylquinoline molecule.

Software: Gaussian 09/16, GaussView, or other comparable quantum chemistry software packages.

Methodology:

  • Molecule Construction:

    • Using a molecular editor like GaussView, construct the 3D structure of the desired trifluoromethylquinoline isomer (e.g., 4-amino-2-methyl-8-(trifluoromethyl)quinoline).

    • Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Input File Generation for Geometry Optimization:

    • Set up a new Gaussian calculation.

    • Calculation Type: Opt Freq (This keyword requests a geometry optimization followed by a frequency calculation).

    • Method: # B3LYP/6-311+G(d,p) (Specifies the DFT method and basis set).

    • Solvent Effects (Optional but Recommended): To simulate a biological environment, an implicit solvent model can be included using SCRF=(IEFPCM,Solvent=Water).[4]

    • Charge & Multiplicity: For a neutral, closed-shell molecule, this will be 0 1.

    • Save the input file (e.g., tfmq_opt_freq.gjf).

  • Job Submission and Execution:

    • Submit the input file to the Gaussian program for calculation. This process may take several hours depending on the size of the molecule and computational resources.

  • Validation and Analysis of Results:

    • Optimization Convergence: Open the output log file and verify that the geometry optimization has converged successfully. Look for the message "Optimization completed."

    • Frequency Analysis (Self-Validation): This is the critical validation step. Search for the computed vibrational frequencies. A true energy minimum on the potential energy surface is confirmed by the absence of any imaginary frequencies.[6] If imaginary frequencies are present, it indicates a saddle point, and the starting geometry must be adjusted.

    • Data Extraction: From the validated output file, extract the key data points:

      • Final optimized Cartesian coordinates.

      • Thermodynamic parameters (zero-point vibrational energy, enthalpy, Gibbs free energy).

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Dipole moment.

      • Molecular orbital coefficients and electron density for visualization.

Pillar 3: From Calculation to Application in Drug Design

The true power of quantum chemical calculations lies in their ability to predict molecular properties that directly inform the drug discovery process. The outputs from the DFT protocol serve as high-quality inputs for subsequent, more complex simulations.

Quantum Chemical Descriptors and Their Significance

The properties derived from DFT calculations provide a detailed electronic and structural portrait of the molecule.

Calculated Property Significance in Drug Design Typical DFT Output
Optimized Geometry Provides the most stable 3D conformation of the ligand, which is essential for accurate molecular docking.[6][11]Cartesian Coordinates
HOMO-LUMO Energy Gap (ΔE) Indicates chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.[9][10]Energy (eV or Hartrees)
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions with a protein target.[6]3D Potential Map
Dipole Moment (µ) Measures the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.[7]Debye
Atomic Charges (e.g., Mulliken, NBO) Quantifies the partial charge on each atom, providing a more detailed view of the charge distribution for force-field parameterization in molecular dynamics.Charge per Atom
Workflow 1: Quantum Mechanics-Informed Molecular Docking

Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein target.[12] The accuracy of docking is highly dependent on the quality of the input ligand structure. Using a DFT-optimized geometry ensures that the docking simulation begins with the most energetically favorable conformation of the ligand.

G cluster_qm Quantum Chemical Calculation cluster_docking Molecular Docking mol_build 1. Build Initial Structure dft_opt 2. DFT Geometry Optimization (B3LYP) mol_build->dft_opt validation 3. Frequency Analysis (Confirm Minimum) dft_opt->validation properties 4. Extract Properties (Charges, MEP) validation->properties docking 7. Dock Optimized Ligand properties->docking Optimized Geometry & Atomic Charges protein_prep 5. Prepare Protein Target (PDB) grid_gen 6. Define Binding Site & Generate Grid protein_prep->grid_gen grid_gen->docking analysis 8. Analyze Poses & Scoring Functions docking->analysis

Caption: Workflow for QM-Informed Molecular Docking.

This workflow demonstrates how the validated output from a quantum chemical calculation provides a high-quality, low-energy ligand structure for molecular docking simulations, leading to more reliable predictions of binding modes and affinities.[13][14]

Workflow 2: The Broader In Silico Drug Discovery Cascade

Quantum chemical calculations are an early, foundational step in a larger computational drug discovery pipeline. The calculated descriptors are not only used for docking but also for developing Quantitative Structure-Activity Relationship (QSAR) models and for predicting ADMET properties, which are critical for identifying drug candidates with favorable pharmacokinetic profiles.[15][16]

G start_node Trifluoromethylquinoline Scaffold qm_node Quantum Calculations (DFT) Geometry Optimization HOMO/LUMO MEP Atomic Charges start_node->qm_node docking_node Molecular Docking Binding Affinity (ΔG) Interaction Analysis Pose Prediction qm_node->docking_node Optimized Structure & Charges admet_node ADMET Prediction Solubility Permeability (BBB) Metabolism Toxicity qm_node->admet_node Quantum Descriptors for QSAR Models end_node Lead Candidate Optimization docking_node->end_node admet_node->end_node

Caption: Role of QM calculations in the drug discovery cascade.

Early computational prediction of ADMET properties helps to reduce late-stage failures in the drug development pipeline, saving significant time and resources.[16][17] Tools like ADMETlab or pkCSM can utilize descriptors derived from quantum chemistry to build more accurate predictive models.[16]

Conclusion and Future Outlook

Quantum chemical calculations, grounded in the robust framework of Density Functional Theory, are an indispensable tool in the study of trifluoromethylquinoline derivatives. They provide a fundamental understanding of the geometric and electronic properties that govern molecular behavior and biological activity. This guide has outlined a validated, step-by-step protocol and demonstrated how the outputs directly fuel critical downstream applications in drug design, including molecular docking and ADMET prediction.

As computational power continues to increase and theoretical methods become more refined, the predictive accuracy of these techniques will only improve. The integration of quantum chemistry with machine learning and artificial intelligence holds particular promise, potentially enabling the rapid screening and design of novel trifluoromethylquinoline-based therapeutics with enhanced efficacy and safety profiles. By embedding these computational strategies early in the discovery pipeline, researchers can make more informed decisions, accelerating the journey from molecular concept to clinical candidate.

References

An In-depth Technical Guide to Investigating the Therapeutic Potential of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous approved therapeutics. The subject of this guide, Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate, represents a molecule of significant therapeutic promise, integrating several key pharmacophoric features. The presence of the 8-(trifluoromethyl) group is known to enhance metabolic stability and target affinity, while the 4-chloro position serves as a versatile synthetic handle for library development. The quinoline-2-carboxylate moiety is prevalent in compounds with demonstrated anticancer and antimicrobial activities. This document provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound's therapeutic potential. We will delve into the rationale behind target selection, provide detailed experimental protocols for target validation, and present a logical workflow for advancing this promising scaffold from initial screening to lead optimization.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1][2] Its derivatives have yielded landmark drugs across multiple therapeutic areas, from antimalarials like chloroquine to modern anticancer agents.[3][4] The specific substitutions on the core of this compound are not arbitrary; they are deliberate additions to enhance its drug-like properties.

  • The 8-(Trifluoromethyl) Group: The incorporation of a trifluoromethyl (-CF3) group can significantly improve a molecule's metabolic stability by blocking potential sites of oxidation.[5] It also increases lipophilicity, which can enhance cell membrane permeability, and its strong electron-withdrawing nature can profoundly influence the electronic properties of the quinoline ring system, potentially increasing binding affinity to target proteins.[5]

  • The 4-Chloro Substituent: The chlorine atom at the C4 position is a key reactive site. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile synthesis of a diverse library of 4-substituted analogs (e.g., 4-amino, 4-alkoxy derivatives), which is crucial for structure-activity relationship (SAR) studies.[6]

  • The Methyl Quinoline-2-carboxylate Moiety: Derivatives of quinoline-2-carboxylic acid have demonstrated a broad spectrum of biological activities, including significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[7][8]

Given these structural features, the primary therapeutic hypotheses for this compound logically center on oncology and infectious diseases, with a strong emphasis on kinase inhibition.

Primary Therapeutic Hypothesis: Kinase Inhibition in Oncology

The quinoline scaffold is a well-established ATP-mimetic, capable of competing with ATP for the binding pocket of numerous protein kinases.[9][10] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[11] The structural alerts within this compound strongly suggest that its primary mechanism of action in an oncological context will be through the modulation of one or more protein kinases.

Target Identification Strategy: A Tiered Approach

A systematic, tiered approach is recommended to identify and validate the specific kinase targets of this compound. This strategy maximizes resource efficiency by progressing from broad, high-throughput screens to highly specific, mechanistic studies.

G A Tier 1: Broad Screening Broad Kinase Panel (e.g., KinomeScan) Antiproliferative Screen (NCI-60 or similar) B Tier 2: Hit Confirmation & Prioritization IC50 Determination for Top Kinase Hits Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) A->B Identify preliminary hits C Tier 3: Mechanistic Validation In Vitro Kinase Kinetics (ATP Competition) Western Blotting for Pathway Modulation Apoptosis & Cell Cycle Assays B->C Confirm direct target interaction D Tier 4: Lead Optimization Structure-Activity Relationship (SAR) Studies In Vivo Xenograft Models C->D Elucidate MoA & drive medicinal chemistry

Figure 1: Tiered strategy for kinase target identification and validation.
Potential High-Priority Kinase Families

Based on extensive literature on quinoline derivatives, the following kinase families represent high-priority targets for initial investigation:[9][11][12][13]

Kinase Family/TargetRationale for PrioritizationRepresentative Cancer Types
EGFR/HER2 Numerous quinoline derivatives are potent EGFR inhibitors.[14]Non-small cell lung cancer, Breast cancer
VEGFR Anti-angiogenic activity is a common feature of quinoline-based compounds.[3]Colorectal cancer, Renal cell carcinoma
Src Family Kinases Non-ATP competitive Src kinase inhibitors based on the quinoline scaffold have been developed.[13]Breast cancer, Colon cancer
Pim Kinases Quinoline-2-carboxamides and 8-hydroxyquinoline derivatives have shown potent Pim-1 inhibitory activity.[13]Prostate cancer, Leukemia
PDGFR 3-substituted quinoline derivatives are known inhibitors of PDGF receptor tyrosine kinase.[12]Glioblastoma, Gastrointestinal stromal tumors

Experimental Protocols: Oncology

The following protocols provide a detailed methodology for the initial assessment of anticancer activity.

Protocol 1: Antiproliferative Activity Assessment using Sulforhodamine B (SRB) Assay

This protocol provides a robust method for assessing cytotoxicity across multiple cancer cell lines.[15]

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of the test compound.

Methodology:

  • Cell Seeding: Seed adherent cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate]) in 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the compound solutions to the cells and incubate for 48 hours.

  • Cell Fixation: Gently aspirate the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.

Causality and Trustworthiness: The SRB assay measures cell density by staining total cellular protein, providing a reliable and linear measure of cell growth. Including a positive control (e.g., Doxorubicin) and a vehicle control (DMSO) in each plate ensures the self-validation of the experimental run.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a method to determine the IC50 value against a specific kinase.

Objective: To quantify the inhibitory potency of the test compound against EGFR kinase activity.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant human EGFR enzyme, and a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Compound Addition: Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM). Include a positive control inhibitor (e.g., Gefitinib) and a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP at its Km concentration. Incubate for 60 minutes at 30°C.

  • Detect Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Trustworthiness: This cell-free assay directly measures the compound's effect on the enzymatic activity of the isolated kinase, confirming direct target interaction. Running the ATP concentration at its Km value ensures that the assay is sensitive to competitive inhibitors.

Secondary Therapeutic Hypothesis: Antimicrobial Activity

The quinoline core is fundamental to many antimicrobial agents.[4][16] Therefore, a parallel investigation into the antibacterial and antifungal properties of this compound is warranted.

G A Primary Screen MIC Determination vs. Panel of Pathogens (Gram-positive, Gram-negative, Fungi) B Secondary Screen MBC/MFC Determination Time-Kill Kinetics A->B Confirm cidal vs. static activity C Mechanism of Action Studies DNA Gyrase/Topoisomerase IV Inhibition Membrane Permeability Assays B->C Investigate mechanism D In Vivo Efficacy Murine Infection Models C->D Validate in a biological system

References

Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline core is a foundational heterocyclic scaffold in drug discovery, renowned for its versatile biological activities.[1][2][3] From the historical success of the antimalarial drug chloroquine to the development of modern anticancer agents, quinoline derivatives have consistently demonstrated significant therapeutic potential.[4][5] Their planar structure allows for intercalation with DNA, while the nitrogen atom and various substitution points provide opportunities for specific interactions with a wide range of biological targets, including protein kinases.[1][6] This application note focuses on a specific, yet underexplored derivative, Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate , and provides a comprehensive guide for its investigation as a potential therapeutic agent, particularly in the context of oncology.

While direct experimental data for this specific compound is not yet prevalent in the public domain, its structural features—a quinoline-2-carboxylate core, a 4-chloro substituent, and an 8-trifluoromethyl group—suggest a strong potential for biological activity. This document will, therefore, leverage structure-activity relationship (SAR) data from closely related analogs to propose likely mechanisms of action and provide detailed protocols for its biological characterization.

Scientific Rationale: Deconstructing the Therapeutic Potential

The therapeutic promise of this compound can be inferred from the established roles of its key structural components:

  • Quinoline-2-carboxylate Core: This moiety is a recognized pharmacophore in anticancer drug design.[2] Derivatives of quinoline-2-carboxylic acid have exhibited potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[2]

  • 4-Chloro Substituent: The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in many biologically active molecules, including the antimalarial drug chloroquine.[5] In the context of kinase inhibitors, this substituent can enhance binding affinity and modulate the overall electronic properties of the molecule.[7] Structure-activity relationship studies of 4-aminoquinoline derivatives have shown that electron-withdrawing groups at the 7-position are crucial for activity, a principle that may extend to other positions and compound classes.[5]

  • 8-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase membrane permeability, and improve binding affinity to protein targets.[4] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates.[4] Several quinoline derivatives bearing trifluoromethyl groups have shown potent antimalarial and anticancer activities.[4]

Based on these structural features, it is hypothesized that this compound is a promising candidate for investigation as an inhibitor of protein kinases involved in cancer cell proliferation and survival.

Proposed Mechanism of Action and Target Pathways

Quinoline derivatives have been shown to inhibit a wide range of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[6] The structural characteristics of this compound suggest that it may target key kinases in oncogenic pathways such as:

  • Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and PDGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[8][9]

  • Non-Receptor Tyrosine Kinases: Such as Src and Abl, which are involved in cell proliferation, survival, and migration.

  • Serine/Threonine Kinases: Including those in the PI3K/AKT/mTOR and MAPK signaling cascades, which are central to cell growth and survival.

The proposed inhibitory action of this compound would likely involve competitive binding at the ATP-binding site of the target kinase, thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound Methyl 4-chloro-8-(trifluoromethyl) quinoline-2-carboxylate Compound->RTK Inhibition Compound->RAF Inhibition Compound->PI3K Inhibition

Figure 1: Proposed inhibitory action on key oncogenic signaling pathways.

Experimental Protocols for Biological Characterization

The following protocols provide a comprehensive framework for the initial biological evaluation of this compound.

In Vitro Kinase Inhibition Assays

To determine the inhibitory potential of the compound against a panel of purified kinases, a luminescence-based assay that measures ADP production is recommended.[10]

Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal.

Materials:

  • Purified protein kinases (a diverse panel is recommended for initial screening).

  • Corresponding kinase-specific peptide substrates.

  • ATP.

  • This compound (dissolved in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP (at their respective optimal concentrations).

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase ATo be determinede.g., 5
Kinase BTo be determinede.g., 10
Kinase CTo be determinede.g., 20
...and so on for the screened panel

Table 1: Exemplar data table for in vitro kinase inhibition screening.

Cell Viability and Cytotoxicity Assays

To assess the effect of the compound on the proliferation of cancer cells, a variety of cell viability assays can be employed. The MTT assay is a widely used and cost-effective method.[11][12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (a panel representing different cancer types is recommended, e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • This compound (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom plates.

  • Microplate reader (absorbance at 570 nm).

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation:

Cell LineCancer TypeThis compound GI50 (µM)Doxorubicin GI50 (µM) (Control)
MCF-7Breast CancerTo be determinede.g., 0.5
A549Lung CancerTo be determinede.g., 0.8
HCT116Colon CancerTo be determinede.g., 0.3
...and so on for the screened panel

Table 2: Exemplar data table for cell viability screening.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Add compound to cells A->C B Prepare serial dilutions of compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % viability and GI50 H->I

Figure 2: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, molecule for drug discovery. Based on the well-documented biological activities of structurally related quinoline derivatives, it is strongly hypothesized to possess anticancer properties, likely through the inhibition of key protein kinases. The protocols outlined in this application note provide a robust starting point for the comprehensive biological evaluation of this compound.

Successful identification of potent kinase inhibitory and cytotoxic activities would warrant further investigation, including:

  • Lead Optimization: Synthesis of analogs to establish a detailed structure-activity relationship and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific kinase targets and downstream signaling effects.

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models of cancer.

The exploration of this and similar quinoline scaffolds will undoubtedly contribute to the development of novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

Application Notes and Protocols: Trifluoromethylquinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethylquinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most famously the antimalarial drugs quinine and chloroquine.[1] However, the modern challenges of drug resistance and the need for improved pharmacokinetic profiles have driven the exploration of chemically modified quinoline cores. Among the most successful strategies has been the introduction of the trifluoromethyl (–CF₃) group.[2]

This substitution is far from a minor tweak; it is a profound strategic modification that leverages the unique physicochemical properties of fluorine to enhance the drug-like qualities of the quinoline scaffold.[3][4] The strong electron-withdrawing nature and high lipophilicity of the –CF₃ group can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][5] Consequently, trifluoromethylquinolines have emerged as a powerhouse class of compounds with potent, demonstrated efficacy in diverse therapeutic areas, including parasitic diseases, oncology, and virology.[6][7][8]

This guide provides an in-depth exploration of the application of trifluoromethylquinolines, moving from the rationale behind their synthesis to their mechanisms of action and practical, field-proven protocols for their evaluation.

The Trifluoromethyl Advantage: Causality in Drug Design

The decision to incorporate a trifluoromethyl group is a deliberate choice to modulate a molecule's properties for therapeutic benefit. Understanding the causality behind these improvements is key to rational drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

  • Lipophilicity and Permeability: The –CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule. This enhances its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is crucial for reaching intracellular targets.[3][5]

  • Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic distribution of the quinoline ring, influencing pKa and creating favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds) with amino acid residues in the target protein's binding pocket. This often leads to a tighter, more specific binding and higher potency.[9]

  • Conformational Control: The steric bulk of the –CF₃ group can lock the molecule into a specific, biologically active conformation, reducing off-target effects and increasing selectivity.

Synthetic Strategies: Accessing the Trifluoromethylquinoline Core

The construction of the trifluoromethylquinoline scaffold is a critical first step. Several robust synthetic methodologies have been developed, with the Friedländer annulation being one of the most direct and versatile.[10][11][12]

The general workflow involves the condensation of an ortho-aminoaryl ketone (or aldehyde) with a compound containing a reactive α-methylene group, often adjacent to a second carbonyl or electron-withdrawing group.[13][14]

General workflow for Friedländer synthesis of trifluoromethylquinolines.

Therapeutic Applications and Mechanisms of Action

Trifluoromethylquinolines have demonstrated significant therapeutic potential across several major disease categories.

Antimalarial Agents

Malaria, caused by Plasmodium parasites, remains a global health crisis, exacerbated by widespread drug resistance.[15] Trifluoromethylquinolines, exemplified by the FDA-approved drug mefloquine, are a critical component of the antimalarial arsenal.[11][16]

Mechanism of Action: The primary mechanism for many quinoline antimalarials is the disruption of heme detoxification within the parasite's digestive vacuole.[17][18] During hemoglobin digestion, the parasite releases toxic free heme. It detoxifies this heme by polymerizing it into inert hemozoin crystals. Chloroquine is thought to accumulate in the acidic vacuole and cap the growing hemozoin polymer, leading to a buildup of toxic heme that kills the parasite.[18] While mefloquine's exact mechanism is still debated, it is also believed to interfere with this process, and some derivatives may also act by intercalating with parasite DNA.[6][17][19]

Structure-Activity Relationship (SAR): Research into Endochin-Like Quinolones (ELQs) has provided key insights. Trifluoromethyl or trifluoromethoxy substitutions have been shown to significantly boost potency, especially against resistant strains.[15]

Key SAR insights for potent Endochin-Like Quinolones (ELQs).[15]

Table 1: In Vitro Antimalarial Activity of Selected Trifluoromethylquinolines

Compound Class P. falciparum Strain IC₅₀ (µg/mL) Reference
2,8-bis(CF₃)quinoline-4-methylene ketone D10 (Chloroquine-sensitive) 4.8 [6]
2,8-bis(CF₃)quinoline-4-pyrimidino ketone D10 (Chloroquine-sensitive) 5.2 [6]

| Mefloquine (control) | - | Varies |[11][16] |

Anticancer Agents

The dysregulation of protein kinase signaling is a hallmark of many cancers. Trifluoromethylquinolines have emerged as potent inhibitors of several key oncogenic kinases, including c-Met, EGFR (Epidermal Growth Factor Receptor), and SGK1 (Serum/Glucocorticoid-Regulated Kinase 1).[2][7][8]

Mechanism of Action: These quinoline derivatives typically function as ATP-competitive inhibitors.[3] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[8][12] For example, inhibiting the c-Met receptor tyrosine kinase can halt tumor growth and metastasis in cancers where this pathway is overactive.[7] Other trifluoromethylquinolines have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (e.g., HGF, EGF) RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) GF->RTK 1. Ligand Binding & Activation PI3K PI3K RTK->PI3K 2. Signal Transduction RAS Ras RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TFQ Trifluoromethylquinoline (Kinase Inhibitor) TFQ->RTK Inhibition

Mechanism of trifluoromethylquinolines as receptor tyrosine kinase inhibitors.[8][12]

Table 2: Anticancer Activity of Selected Trifluoromethylquinolines

Compound Target / Mechanism Cancer Cell Line IC₅₀ Reference
Compound 21b c-Met Kinase Inhibitor - < 1.0 nM [7]
Compound 8b SGK1 Kinase Inhibitor PC3 (Prostate) Superior efficacy
Quinoline-derived alcohol (2) Cytotoxicity In vitro assays 14.14 µM (LC₅₀)

| Compound 5e | Tubulin Polymerization Inhibitor | HeLa (Cervical) | Nanomolar range | |

Antiviral Agents

The broad biological activity of quinolines extends to antiviral applications. Several trifluoromethylquinoline derivatives have shown promise against a range of viruses, including Zika virus (ZIKV) and various coronaviruses.

Mechanism of Action: The antiviral mechanisms are often multifaceted. For many viruses, quinoline analogues are thought to interfere with viral entry and replication by raising the pH of endosomes. This pH change can prevent the conformational changes in viral proteins that are necessary for the virus to fuse with the host cell membrane and release its genetic material. For ZIKV, 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to inhibit viral replication and reduce RNA production, with a potency comparable to or greater than mefloquine.[8]

Table 3: Anti-Zika Virus (ZIKV) Activity of Mefloquine Analogs

Compound Activity Note Reference
Mefloquine Inhibits ZIKV replication FDA-approved antimalarial

| 2,8-bis(CF₃)quinoline derivatives | Reduce ZIKV RNA production | Potency similar to mefloquine | |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and practical applicability, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of a representative trifluoromethylquinoline.

Protocol 1: Synthesis of a 2-Substituted-4-(Trifluoromethyl)quinoline via Friedländer Annulation

This protocol describes a general, acid-catalyzed Friedländer synthesis.[10][11] The causality for choosing this method lies in its efficiency and versatility for creating a diverse range of substituted quinolines from readily available starting materials.

Materials:

  • 2-Amino-5-bromobenzotrifluoride (1.0 mmol, 1 eq.)

  • Ethyl acetoacetate (1.2 mmol, 1.2 eq.)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%)

  • Toluene (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzotrifluoride (1.0 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (0.2 mmol).

  • Solvent Addition: Add toluene (5 mL) to the flask.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of elevated temperature is to overcome the activation energy for both the initial condensation and the subsequent cyclodehydration steps. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully add saturated aqueous NaHCO₃ solution to neutralize the p-TSA catalyst.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). The use of an organic solvent is necessary to isolate the non-polar product from the aqueous phase.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 7-bromo-2-methyl-4-(trifluoromethyl)quinoline.

Protocol 2: In Vitro Anticancer Activity using the MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., viable) cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Trifluoromethylquinoline test compound (dissolved in DMSO to make a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach. Rationale: An overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe an effect on cell proliferation.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL). Incubate for another 2-4 hours at 37°C. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette or shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Trifluoromethylquinolines represent a validated and highly successful scaffold in modern medicinal chemistry. Their enhanced physicochemical and pharmacological properties have led to potent drug candidates in the fight against malaria, cancer, and viral infections. The versatility of synthetic methods like the Friedländer annulation allows for extensive structural diversification, enabling fine-tuning of activity and selectivity.

Future research will likely focus on developing novel derivatives with improved safety profiles and the ability to overcome emerging resistance mechanisms. The exploration of trifluoromethylquinolines as covalent inhibitors, antibody-drug conjugates, or components of combination therapies holds significant promise for addressing unmet medical needs. As our understanding of disease biology deepens, this privileged scaffold will undoubtedly continue to be a source of innovative and life-saving therapeutics.

References

The Strategic Intermediate: Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary organic synthesis, the quest for versatile and strategically functionalized intermediates is paramount. Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate emerges as a pivotal building block, particularly in the realm of medicinal chemistry and materials science. Its unique trifluoromethylquinoline core, adorned with a reactive chlorine atom and a modifiable ester group, offers a trifecta of synthetic handles for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic applications of this high-value intermediate. The protocols and insights presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both technical accuracy and practical utility.

The quinoline moiety itself is a privileged scaffold, frequently encountered in a wide array of biologically active compounds and functional materials.[1] The introduction of a trifluoromethyl group at the 8-position significantly modulates the electronic properties and lipophilicity of the molecule, often enhancing metabolic stability and cell permeability of the final products.[2] The 4-chloro substituent serves as a versatile leaving group for various nucleophilic substitution reactions, while the methyl ester at the 2-position provides a convenient anchor for amide bond formation or other ester-to-ketone transformations. This strategic arrangement of functional groups makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[3][4]

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step sequence commencing with the well-established Gould-Jacobs reaction to construct the core quinoline ring system, followed by a chlorination step to introduce the reactive handle at the 4-position.[5][6]

Step 1: Synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a reliable method for the annulation of a pyridine ring onto an aniline derivative, yielding the foundational quinolin-4-one structure.[5][6] In this protocol, 2-amino-3-(trifluoromethyl)benzonitrile serves as the aniline component, reacting with diethyl malonate.

Protocol 1: Gould-Jacobs Reaction

Materials:

  • 2-Amino-3-(trifluoromethyl)benzonitrile

  • Diethyl malonate

  • Sodium methoxide

  • Diphenyl ether

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-3-(trifluoromethyl)benzonitrile (1 equivalent) and diethyl malonate (1.2 equivalents) is heated at 140-150 °C for 2 hours.

  • Cyclization: The reaction mixture is cooled, and diphenyl ether is added as a high-boiling solvent. The mixture is then heated to 250-260 °C for 30 minutes to effect cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Esterification: After cooling, the reaction mixture is treated with a solution of sodium hydroxide in methanol to hydrolyze the resulting ethyl ester. The methanol is then removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The crude acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Gould_Jacobs_Reaction A 2-Amino-3-(trifluoromethyl)benzonitrile C Condensation (140-150 °C) A->C B Diethyl malonate B->C D Cyclization (Diphenyl ether, 250-260 °C) C->D E Hydrolysis (NaOH/MeOH) then Acidification (HCl) D->E F Esterification (MeOH/H2SO4) E->F G Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate F->G

Step 2: Chlorination of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7][8]

Protocol 2: Chlorination with Phosphorus Oxychloride

Materials:

  • Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (1 equivalent) in toluene, a catalytic amount of DMF is added, followed by the slow addition of phosphorus oxychloride (3-5 equivalents) at 0 °C.

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured into a vigorously stirred mixture of ice and water. The aqueous layer is then neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.

Chlorination_Reaction H Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate I POCl3, cat. DMF Toluene, Reflux H->I J Quenching (Ice-water) I->J K Neutralization (Sat. NaHCO3) J->K L Extraction (Ethyl Acetate) K->L M Purification (Column Chromatography) L->M N This compound M->N

Characterization of this compound

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline ring system (δ 7.5-8.5 ppm), Methyl ester protons (singlet, δ ~4.0 ppm).
¹³C NMR Aromatic carbons (δ 120-150 ppm), Carbonyl carbon of the ester (δ ~165 ppm), Methyl carbon of the ester (δ ~53 ppm), Trifluoromethyl carbon (quartet due to C-F coupling).
Mass Spec. Expected molecular ion peak corresponding to the molecular weight of C₁₂H₇ClF₃NO₂ (291.64 g/mol ).
IR C=O stretch of the ester (~1720-1740 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹).

Applications in Organic Synthesis: A Gateway to Kinase Inhibitors

The synthetic utility of this compound is most prominently demonstrated in its role as a key intermediate in the synthesis of kinase inhibitors. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of various aniline derivatives, a common feature in many kinase inhibitors that target the ATP-binding site.[3][4]

Application Example: Synthesis of a Bosutinib Analog Precursor

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[5] The core of Bosutinib features a 4-anilinoquinoline scaffold. The following protocol outlines a representative nucleophilic aromatic substitution reaction to form a precursor to a Bosutinib analog.

Protocol 3: Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • 2,4-Dichloro-5-methoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), 2,4-dichloro-5-methoxyaniline (1.2 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 4-anilinoquinoline product.

SNAr_Reaction O This compound Q Pd(OAc)2, Xantphos Cs2CO3, Dioxane, 100-110 °C O->Q P 2,4-Dichloro-5-methoxyaniline P->Q R Work-up and Purification Q->R S Methyl 4-((2,4-dichloro-5-methoxyphenyl)amino)-8-(trifluoromethyl)quinoline-2-carboxylate R->S

Conclusion: An Enabling Intermediate for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a robust platform for the efficient construction of complex and high-value molecules. The synthetic protocols and applications detailed in this note are intended to empower researchers to leverage the full potential of this versatile intermediate in their synthetic endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the importance of such enabling chemical building blocks will undoubtedly continue to rise.

References

Step-by-step guide to Friedländer synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Friedländer Synthesis of Substituted Quinolines

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1][2][3] The Friedländer synthesis, a classic annulation reaction first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this vital heterocyclic motif.[4][5] This guide provides an in-depth exploration of the synthesis, from its core mechanisms to detailed experimental protocols and applications, designed to empower scientists in their research endeavors.

Mechanistic Pathways: The "Why" Behind the Reaction

The Friedländer synthesis is broadly defined as the acid- or base-catalyzed condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[5][6] Understanding the underlying mechanism is critical for optimizing reaction conditions and predicting outcomes, particularly regarding regioselectivity. Two primary mechanistic pathways are generally accepted, with the prevailing route dependent on the catalytic conditions.[7][8]

A. The Aldol-First Pathway (Base-Catalyzed)

Under basic conditions, the reaction typically initiates with an aldol condensation. The base abstracts an α-proton from the active methylene compound (e.g., a ketone) to form an enolate. This enolate then attacks the carbonyl carbon of the 2-aminoaryl aldehyde or ketone. The resulting aldol adduct undergoes a rapid intramolecular cyclization as the amino group attacks the remaining carbonyl, followed by dehydration to yield the final quinoline product.[4][9]

B. The Schiff Base-First Pathway (Acid-Catalyzed)

In an acidic medium, the reaction often begins with the formation of a Schiff base (an imine). The acid protonates the carbonyl oxygen of the 2-aminoaryl compound, activating it for nucleophilic attack by the amino group of the methylene compound (often in its enol or enamine form). Following the formation of the Schiff base intermediate, an intramolecular aldol-type reaction occurs, followed by dehydration to furnish the aromatic quinoline ring.[7][8]

A detailed investigation into the mechanism concluded that under typical acidic (e.g., H₂SO₄, p-TsOH) or basic (e.g., NaOH) conditions, the reaction's first step is a slow intermolecular aldol condensation, which is followed by a very rapid cyclization and dehydration.[9]

Friedlander_Mechanism cluster_base Base-Catalyzed Pathway (Aldol-First) cluster_acid Acid-Catalyzed Pathway (Schiff Base-First) Start_B 2-Aminoaryl Ketone + α-Methylene Ketone Enolate Enolate Formation (Base) Start_B->Enolate Base (e.g., KOH) Aldol Aldol Adduct Enolate->Aldol Aldol Condensation Cyclization_B Intramolecular Cyclization Aldol->Cyclization_B Dehydration_B Dehydration (-H₂O) Cyclization_B->Dehydration_B Quinoline_B Substituted Quinoline Dehydration_B->Quinoline_B Start_A 2-Aminoaryl Ketone + α-Methylene Ketone Schiff Schiff Base (Imine) Start_A->Schiff Acid (e.g., p-TsOH) Cyclization_A Intramolecular Aldol-type Reaction Schiff->Cyclization_A Dehydration_A Dehydration (-H₂O) Cyclization_A->Dehydration_A Quinoline_A Substituted Quinoline Dehydration_A->Quinoline_A

Caption: Mechanistic pathways of the Friedländer synthesis.
Controlling Regioselectivity

When an unsymmetrical ketone (e.g., 2-pentanone) is used, two different enolates can form, potentially leading to a mixture of regioisomeric quinolines. This is a significant challenge.[4] The choice of catalyst can influence the outcome. For instance, a Yb(OTf)₃-catalyzed reaction favors the kinetic product, while the traditional NaOH-catalyzed reaction yields the thermodynamic product as the major isomer.[10] Other strategies to address regioselectivity include introducing a phosphoryl group on the ketone's α-carbon or using specific amine catalysts or ionic liquids.[4]

Catalysts and Conditions: A Comparative Overview

The classical Friedländer synthesis often required harsh conditions, such as high temperatures and strong acids or bases, which limited its scope and could lead to lower yields.[4][11] Modern advancements have introduced a plethora of catalytic systems that enable the reaction to proceed under milder, more efficient, and environmentally benign conditions.[12]

Catalyst TypeExamplesTypical ConditionsAdvantages & Considerations
Brønsted Acids p-TsOH, H₂SO₄, HClReflux in solvents like EtOH or toluene; solvent-free with heating.[7][13]Readily available and inexpensive. Can require high temperatures.
Bases NaOH, KOH, KOtBuAqueous or alcoholic solutions, often with reflux.[4][14]Effective for many substrates; potential for side reactions like self-condensation of ketones.[4]
Lewis Acids In(OTf)₃, Nd(NO₃)₃·6H₂O, Yb(OTf)₃, CANRoom temperature to moderate heat; often in EtOH or solvent-free.[11][15][16]High efficiency, mild conditions, can influence regioselectivity. Indium(III) triflate is particularly effective.[15]
Heterogeneous Nafion, Amberlyst-15, SiO₂/H₂SO₄, ZeolitesMicrowave irradiation or conventional heating.[13][14][17]Catalyst is easily recoverable and reusable, simplifying purification.[14][17]
Ionic Liquids Ethylammonium nitrateMild heat (e.g., 45 °C); acts as both catalyst and solvent.[11]"Green" solvent/catalyst system, can be recycled.[11]
Other Iodine, Gold catalystsSolvent-free or in organic solvents.[4][13]Iodine is a mild and efficient catalyst. Gold allows for even milder conditions.[4]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the Friedländer synthesis using different catalytic systems.

Protocol 1: Classic Acid-Catalyzed Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Ethyl Ester[8]

This protocol details a conventional synthesis using a strong acid catalyst under reflux conditions.

Materials and Reagents

ReagentAmount (1 mmol scale)Molar Mass ( g/mol )
2-Aminobenzophenone1 mmol, 197.2 mg197.24
Ethyl acetoacetate1.2 mmol, 156.2 mg130.14
Concentrated HCl2-3 drops-
Ethanol (EtOH)10 mL-
Saturated NaHCO₃ soln.As needed-
Ethyl acetate (EtOAc)~50 mL-
Anhydrous Na₂SO₄As needed-

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-aminobenzophenone (1 mmol) and ethanol (10 mL). Stir until the solid dissolves.

  • Reagent Addition: Add ethyl acetoacetate (1.2 mmol) to the solution, followed by 2-3 drops of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield the pure product.

Protocol 2: One-Pot Synthesis from a Nitro-Precursor using Iron[18][19]

This highly efficient one-pot method starts from the corresponding o-nitroarylcarbaldehyde, which is reduced in situ before the condensation step.

Materials and Reagents

ReagentAmount (1 mmol scale)Molar Mass ( g/mol )
2-Nitrobenzaldehyde1 mmol, 151.1 mg151.12
Acetophenone1.1 mmol, 132.2 mg120.15
Iron powder (<10 micron)4 mmol, 223.4 mg55.85
1 M Hydrochloric acid (HCl)0.2 mmol, 0.2 mL-
Ethanol (EtOH)5 mL-
Potassium hydroxide (KOH)2 mmol, 112.2 mg56.11

Procedure

  • Reduction: In a round-bottom flask, suspend 2-nitrobenzaldehyde (1 mmol) and iron powder (4 mmol) in ethanol (5 mL). Add 1 M HCl (0.2 mmol).

  • Heating: Heat the mixture to reflux. The reduction of the nitro group is typically complete within 30-60 minutes (monitor by TLC).

  • Condensation: To the same flask, add acetophenone (1.1 mmol) and solid potassium hydroxide (2 mmol).

  • Reaction Completion: Continue stirring at reflux for another 40-60 minutes to complete the condensation.

  • Workup and Purification: After cooling, perform a standard aqueous workup followed by purification via column chromatography or recrystallization to afford the desired 2-phenylquinoline.[18]

Experimental_Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Reactants (2-Aminoaryl Ketone, α-Methylene Ketone) Setup->Reagents Catalyst 3. Add Catalyst (Acid, Base, etc.) & Solvent Reagents->Catalyst Reaction 4. Heat / Stir (Reflux, RT, Microwave) Catalyst->Reaction Monitor 5. Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Quench & Workup (Neutralize, Extract) Monitor->Workup Complete Purify 7. Purify Product (Chromatography, Recrystallization) Workup->Purify Product 8. Characterize Product (NMR, MS) Purify->Product

Caption: A generalized workflow for the Friedländer synthesis.

Applications in Drug Development and Beyond

The quinoline ring is a cornerstone in medicinal chemistry, lauded for its broad spectrum of pharmacological activities.[19][20] Its rigid structure and ability to be functionalized at various positions make it an ideal scaffold for interacting with biological targets.[3]

  • Antimalarial Agents: Quinine, chloroquine, and primaquine are classic examples of quinoline-based drugs that have been pivotal in the fight against malaria.[1]

  • Anticancer Drugs: Camptothecin and its analogs, such as topotecan, are potent anticancer agents that feature a quinoline core.[19] They function by inhibiting the enzyme topoisomerase I.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, including ciprofloxacin and levofloxacin, demonstrates the scaffold's importance in developing anti-infective therapies.[1]

The Friedländer synthesis is frequently employed as a key strategic step in the construction of these complex molecules and their analogs for structure-activity relationship (SAR) studies.[20][21] Its reliability and tolerance for a wide range of functional groups allow for the generation of diverse chemical libraries crucial for modern drug discovery.[11][21]

Conclusion and Future Outlook

The Friedländer synthesis has remained a powerful and relevant tool in the organic chemist's arsenal for over a century. Its evolution from a high-temperature reaction to a versatile, catalyst-driven process highlights a continuous drive towards efficiency and sustainability. Current research focuses on developing even milder conditions, expanding the substrate scope, and achieving greater control over regioselectivity.[14][22] As the demand for novel, complex heterocyclic compounds continues to grow in pharmacology and materials science, the adaptable and robust nature of the Friedländer synthesis ensures its place in cutting-edge chemical research for years to come.

References

Topic: Suzuki Coupling Protocols for 4-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Strategic Importance of 4-Arylquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Specifically, the introduction of an aryl group at the 4-position of the quinoline ring gives rise to 4-arylquinolines, a class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antileishmanial properties.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for synthesizing these valuable molecules.[5][6][7]

However, the use of 4-chloroquinolines as coupling partners presents a distinct challenge. The inherent strength of the carbon-chlorine bond compared to its bromide or iodide counterparts makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle considerably more difficult.[8][9][10] This guide provides a detailed exploration of the mechanistic principles, key reaction parameters, and field-proven protocols necessary to overcome this hurdle and achieve efficient Suzuki-Miyaura couplings with 4-chloroquinoline derivatives.

Pillar 1: The Mechanism of Action

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a sequence of three fundamental steps orchestrated by a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[11][12][13]

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-chlorine bond of the 4-chloroquinoline. This is typically the most challenging and rate-determining step for chloro-substrates, resulting in a square-planar Pd(II) complex.[5][12]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the exchange of the halide ligand on the palladium complex.[11][14]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the quinoline and aryl groups, yielding the desired 4-arylquinoline product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][12]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(L)₂-Cl (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(L)₂-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (4-Arylquinoline) TM_Complex->Product Substrate 4-Chloroquinoline (Ar-Cl) Substrate->OA_Complex Boronic Aryl Boronic Acid (Ar'-B(OH)₂) Boronate Ar'-B(OH)₃⁻ (Activated Boronate) Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Optimizing Reaction Parameters for 4-Chloroquinolines

Success with chloroquinolines hinges on the strategic selection of each reaction component to favor the challenging oxidative addition step without promoting unwanted side reactions.

Catalyst System: The Engine of the Reaction

The choice of palladium precursor and, more critically, the ancillary ligand, is the single most important factor for coupling aryl chlorides.[8]

  • Palladium Precursors: While Pd(PPh₃)₄ can be effective for some activated systems, it is often suboptimal for unactivated chlorides.[15] More robust options include Pd(OAc)₂ or Pd₂(dba)₃, which generate the active Pd(0) species in situ. Pre-formed Pd(II) complexes like PdCl₂(dppf) are also excellent, air-stable choices that are readily reduced to the active catalyst under reaction conditions.[16]

  • Ligands: To overcome the high bond energy of the C-Cl bond, bulky and electron-rich ligands are essential.[9][15] These ligands stabilize the palladium center, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step.

    • Buchwald Biaryl Phosphines: This class of ligands is the industry standard for challenging couplings. Ligands such as SPhos and XPhos are particularly effective for electron-rich and sterically hindered aryl chlorides.[9][15]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-iPr, are commercially available, air-stable options that show excellent activity.[6][11]

    • Bulkyl Alkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) are also highly effective due to their electron-donating nature and steric bulk.[16]

Base Selection: The Activator

The base plays a crucial role in the transmetalation step by activating the boronic acid.[11] The choice of base must balance reactivity with the stability of the substrates and reagents.

  • Inorganic Carbonates & Phosphates: K₂CO₃ and Cs₂CO₃ are common and effective choices.[16] For particularly difficult couplings, the stronger base K₃PO₄ is often superior.[15] It is critical that these bases are finely powdered to maximize surface area and are anhydrous, as excess water can promote side reactions.

  • Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can be used, particularly under anhydrous conditions.[11]

Solvent System: The Reaction Medium

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, interact with the inorganic base.

  • Biphasic Systems: A mixture of an organic solvent and water is the most common approach.[14] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[17] Common organic solvents include 1,4-Dioxane , Toluene , and Tetrahydrofuran (THF) . A typical ratio is 4:1 or 5:1 organic solvent to water.[16]

  • Anhydrous Conditions: In cases where substrates or reagents are sensitive to water, anhydrous polar aprotic solvents like DMF or anhydrous dioxane can be used, often in conjunction with a base like CsF.

The Boron Reagent: Stability and Reactivity

While a wide array of arylboronic acids are commercially available, their stability can be a concern.[6][11]

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source (often water), converting the boronic acid into an unreactive arene.[15] This is particularly problematic with electron-rich or heteroaromatic boronic acids.

  • Mitigation Strategies:

    • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters are more stable than their corresponding boronic acids and are less prone to protodeboronation.[15] They act as a "slow-release" source of the boronic acid under the reaction conditions.

    • Control Water Content: While some water is beneficial, excess water can accelerate protodeboronation. Use dry solvents and consider anhydrous conditions if this side reaction is significant.[15]

    • Careful Base Selection: Strong bases like hydroxides can accelerate protodeboronation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred.[15]

Summary of Recommended Parameters
ParameterRecommended Starting ConditionsOptimization Considerations
Substrate 4-Chloroquinoline derivative (1.0 equiv.)Ensure high purity of starting material.
Boron Reagent Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv.)Use esters for sensitive substrates to prevent protodeboronation.[15]
Pd Precatalyst PdCl₂(dppf) or Pd₂(dba)₃ (1-5 mol%)For very unreactive chlorides, consider Buchwald G3 precatalysts.[18]
Ligand SPhos or XPhos (1.1-1.2 equiv. relative to Pd)Screen a panel of bulky, electron-rich ligands.[19]
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.)Ensure base is finely powdered and anhydrous. Cs₂CO₃ is a stronger, more soluble alternative.[16]
Solvent 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (4:1 v/v)Ensure solvents are rigorously degassed to remove oxygen.[19]
Temperature 80-110 °CStart at 100 °C. Lower temperature may be possible with highly active catalysts but may require longer reaction times.[15][16]

Pillar 3: Experimental Protocols & Workflows

Adherence to strict anhydrous and anaerobic techniques is critical for reproducibility and success.

Experimental_Workflow Setup 1. Reagent Prep (Dry & Degas) Assembly 2. Reaction Assembly (Inert Atmosphere) Setup->Assembly Reaction 3. Heating & Stirring (e.g., 100°C, 12-24h) Assembly->Reaction Monitoring 4. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Continue Workup 5. Aqueous Workup (Quench & Extract) Monitoring->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol 1: General Protocol for Suzuki Coupling of a 4-Chloroquinoline

This protocol uses a robust Buchwald ligand/catalyst system and is an excellent starting point for a wide range of 4-chloroquinoline and arylboronic acid partners.

Reagents:

ReagentMWAmountMoles (mmol)Equivalents
4-Chloroquinoline Derivative-(e.g., 163.61)1.01.0
Arylboronic Acid-(e.g., 1.2 equiv.)1.21.2
Pd₂(dba)₃915.72(2 mol% Pd)0.010.02 (Pd)
SPhos410.47(4.4 mol%)0.0220.044
K₃PO₄ (finely powdered)212.27(2.0 equiv.)2.02.0
1,4-Dioxane (anhydrous, degassed)-5.0 mL--
Water (degassed)-1.0 mL--

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-chloroquinoline derivative (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 425 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and SPhos (0.022 mmol, 9.0 mg).[15]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[19]

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[17]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the 4-chloroquinoline starting material indicates reaction completion.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-arylquinoline product.

Protocol 2: Literature-Derived Synthesis of 4-Aryl-8-tosyloxyquinolines

This protocol is adapted for the synthesis of 4-aryl-8-tosyloxyquinolines from 4-chloro-8-tosyloxyquinoline under anhydrous conditions.[20]

Reagents:

ReagentMWAmountMoles (mmol)Equivalents
4-Chloro-8-tosyloxyquinoline317.76318 mg1.01.0
Arylboronic Acid-1.5 mmol1.51.5
Pd(PPh₃)₄1155.5658 mg0.050.05
Na₂CO₃ (anhydrous)105.99212 mg2.02.0
Dimethoxyethane (DME, anhydrous)-10 mL--

Procedure:

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, combine 4-chloro-8-tosyloxyquinoline (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous Na₂CO₃ (2.0 mmol).[20]

  • Solvent Addition: Add 10 mL of anhydrous dimethoxyethane (DME) via syringe.

  • Reaction Execution: Heat the mixture to reflux (approx. 85 °C) with vigorous stirring for 12 hours.

  • Monitoring & Workup: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to purification.

  • Purification: The crude product is purified by column chromatography (silica gel) to yield the pure 4-aryl-8-tosyloxyquinoline.[20]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective catalyst/ligand system.[15]2. Incomplete exclusion of oxygen.[19]3. Insufficient temperature.1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos).[17]2. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.3. Increase temperature in 10 °C increments, but not exceeding 120 °C to avoid catalyst decomposition.
Protodeboronation 1. Boronic acid instability.[15]2. Excess water or overly strong base.1. Switch to the corresponding boronic acid pinacol ester (Bpin).[15]2. Use anhydrous conditions with a base like CsF, or use a weaker base like K₂CO₃. Ensure the base is anhydrous.
Homocoupling of Boronic Acid Presence of oxygen oxidizing the boronic acid.Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.[18]
Catalyst Decomposition (Palladium Black) 1. Reaction temperature is too high.[19]2. Ligand is not robust enough or ligand-to-metal ratio is off.1. Run the reaction at the lowest effective temperature (e.g., 80-90 °C).2. Use a more robust ligand (e.g., Buchwald-type) and ensure a slight excess relative to the palladium source (e.g., 2.2:1 L:Pd for Pd(OAc)₂).
Hydrodehalogenation (Cl replaced by H) Presence of a hydrogen source; can be promoted by certain bases/solvents.Screen alternative bases (e.g., switch from K₃PO₄ to K₂CO₃) and ensure solvents are pure.

References

Application Notes & Protocols: A Guide to the Development of Kinase Inhibitors from Quinoline-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made them one of the most critical classes of drug targets in modern medicine. The quinoline ring system has emerged as a versatile and highly successful "privileged scaffold" in the design of potent and selective kinase inhibitors, forming the core of numerous FDA-approved drugs.[4][5][6] This guide provides an in-depth technical overview and a series of validated protocols for researchers engaged in the discovery and development of novel quinoline-based kinase inhibitors. We will navigate the complete discovery cascade, from initial scaffold synthesis and biochemical screening to cellular validation and lead optimization, emphasizing the causal logic behind experimental choices to empower rational drug design.

The Quinoline Scaffold: A Privileged Core for Kinase Inhibition

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its "druggability" and synthetic accessibility make it an ideal starting point for inhibitor design.[6][7] The rigid, planar structure of the quinoline core provides a robust anchor for substituents that can form critical interactions within the ATP-binding pocket of various kinases.[7] Key positions on the scaffold (C4, C6, C7) can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[4][8] This versatility is evidenced by the clinical success of several quinoline-based kinase inhibitors, including:

  • Bosutinib: An Abl and Src inhibitor for chronic myelogenous leukemia (CML).[6]

  • Lenvatinib: A multi-kinase inhibitor (VEGFR, RET) for thyroid and renal cancers.[6]

  • Cabozantinib: A c-Met and VEGFR2 inhibitor used in the treatment of thyroid and kidney cancer.[6]

The fundamental strategy involves using the quinoline core to orient functional groups that interact with key regions of the kinase active site, primarily the hinge region, the DFG motif, and the solvent-exposed front pocket.

G cluster_chem Chemistry & Library Generation cluster_screen Screening & Hit Identification cluster_opt Lead Optimization cluster_final Preclinical Development synthesis 1. Quinoline Library Synthesis biochem 2. Biochemical Assay (In Vitro Potency - IC50) synthesis->biochem Primary Screen cell 3. Cell-Based Assay (Cellular Potency & Target Engagement) biochem->cell Hits to Cellular Validation sar 4. Structure-Activity Relationship (SAR) Cycle cell->sar Confirmed Hits sar->synthesis Design new analogs adme 5. ADME/Tox Profiling (Drug-like Properties) sar->adme Optimized Leads invivo 6. In Vivo Efficacy (Animal Models) adme->invivo Preclinical Candidate design 1. Design (Analyze SAR data, propose new structures) synthesize 2. Synthesize (Create new analogs) design->synthesize test 3. Test (Run through biochemical & cellular assays) synthesize->test analyze 4. Analyze (Compare new data, update SAR model) test->analyze analyze->design New Insights

References

Application Notes and Protocols for the Use of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been successfully developed as antimalarial, anticancer, anti-inflammatory, and notably, antimicrobial agents. The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action.

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is a highly functionalized quinoline derivative poised to serve as a versatile starting material for the synthesis of a new generation of antimicrobial compounds. This guide provides a comprehensive overview of its application, detailing synthetic protocols for its derivatization and the underlying chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals.

Key Structural Features and Synthetic Rationale:

The synthetic utility of this compound stems from three key structural features:

  • The 4-Chloro Substituent: This is the primary reactive site for introducing molecular diversity. The chlorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine, thiol, and alcohol-containing moieties.

  • The 8-Trifluoromethyl Group: This electron-withdrawing group enhances the electrophilicity of the quinoline ring, thereby activating the 4-position towards nucleophilic attack. Furthermore, the trifluoromethyl group is a common feature in many modern pharmaceuticals, often improving metabolic stability and cell permeability.

  • The 2-Carboxylate Group: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, a key pharmacophore in many quinolone antibiotics that is crucial for their interaction with bacterial DNA gyrase and topoisomerase IV.

PART 1: Synthesis of this compound

While not commercially available from all suppliers, this compound can be synthesized in a multi-step sequence from commercially available starting materials. A plausible and well-precedented synthetic route is outlined below, based on the Gould-Jacobs reaction.[3][4]

Proposed Synthetic Pathway:

Synthesis_of_Starting_Material A 2-(Trifluoromethyl)aniline C Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate A->C Conrad-Limpach-Knorr or Gould-Jacobs variant B Diethyl acetylenedicarboxylate B->C D This compound C->D Chlorination (e.g., POCl3) Derivatization_Workflow Start Methyl 4-chloro-8-(trifluoromethyl) quinoline-2-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile (R-NH2, R-SH, etc.) Product1 4-Substituted Quinoline Ester Derivative SNAr->Product1 Hydrolysis Ester Hydrolysis Product2 4-Substituted Quinoline Carboxylic Acid Hydrolysis->Product2 Product1->Hydrolysis Acid or Base

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for Quinoline Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. Here, we move beyond simple protocols to address the nuanced challenges and mechanistic considerations inherent in coupling these important heterocyclic substrates.

Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of quinoline carboxylates a valuable reaction in drug discovery?

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The Suzuki-Miyaura reaction provides a highly versatile and efficient method for creating carbon-carbon bonds, allowing for the direct attachment of diverse aryl, heteroaryl, or alkyl groups to the quinoline core.[1][2] This modularity is crucial for rapidly generating libraries of analog compounds to explore Structure-Activity Relationships (SAR) during lead optimization.[3] Using quinoline carboxylates as coupling partners, as opposed to the more common halides, opens up alternative synthetic routes using widely available carboxylic acid starting materials.[1]

Q2: What is the fundamental catalytic cycle I need to understand for troubleshooting?

Understanding the three key steps of the Suzuki-Miyaura catalytic cycle is essential for diagnosing reaction failures.[4][5][6] Any factor that inhibits one of these steps will negatively impact your yield.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of your quinoline carboxylate (or more commonly, a halide or triflate derivative). This is often the rate-determining step.[4]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide or other leaving group. This step requires activation by a base.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (R¹-X) pd0->p1 pd2_complex R¹-Pd(II)L₂-X tm Transmetalation (R²-B(OR)₂⁻) pd2_complex->p2 pd2_coupled R¹-Pd(II)L₂-R² re Reductive Elimination product R¹-R² (Product) pd2_coupled->product pd2_coupled->p3 p1->pd2_complex Oxidative Addition p2->pd2_coupled Transmetalation p3->pd0 Reductive Elimination substrate Quinoline-X substrate->p1 R¹ = Quinoline boronic R-B(OH)₂ + Base boronic->p2 R² = Coupling Partner caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide

This section addresses specific problems encountered during the Suzuki coupling of quinoline carboxylates.

Issue 1: Low to No Yield of Desired Product

Q: My reaction shows no conversion, or the yield is consistently below 30%. I see mostly starting material. What are the primary causes? [8]

A: This is the most common issue and usually points to a problem with one of three areas: the catalyst's activity, the reagents' stability, or suboptimal reaction conditions. Let's break it down with a systematic workflow.

Troubleshooting_Workflow cluster_catalyst Catalyst System Issues cluster_reagents Reagent & Substrate Issues cluster_conditions Reaction Condition Issues start Problem: Low/No Yield c1 Is the Catalyst Active? start->c1 Check Catalyst First r1 Is the Boronic Acid Decomposing? (Protodeboronation) start->r1 Check Reagents Second cond1 Is the Temperature High Enough? start->cond1 Check Conditions Third c2 Is the Ligand Appropriate? c1->c2 sol_c1 Solution: - Use a fresh bottle of catalyst. - Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Consider a pre-catalyst. c1->sol_c1 c3 Was the Reaction Adequately Degassed? c2->c3 sol_c2 Solution: - Use electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos). - Screen different ligand classes (e.g., N-heterocyclic carbenes). c2->sol_c2 sol_c3 Solution: - Degas solvent via sparging with Argon/N₂ for 30+ min. - Use freeze-pump-thaw cycles for sensitive reactions. c3->sol_c3 r2 Is the Quinoline Substrate Inhibiting the Catalyst? r1->r2 sol_r1 Solution: - Use the boronic acid immediately after purchase. - Switch to a more stable boronic ester (pinacol, MIDA). - Use KF as the base. r1->sol_r1 r3 Is the Base Strong/Soluble Enough? r2->r3 sol_r2 Solution: - Increase ligand:Pd ratio to prevent N-coordination. - Use a catalyst system known for heteroaryl couplings. r2->sol_r2 sol_r3 Solution: - Switch to a stronger or more soluble base (e.g., K₂CO₃ -> K₃PO₄ or Cs₂CO₃). - Ensure the base is finely powdered and anhydrous. r3->sol_r3 cond2 Is the Solvent System Correct? cond1->cond2 sol_cond1 Solution: - Increase temperature in 10-20°C increments. - For quinoline chlorides, temperatures >100°C may be needed. cond1->sol_cond1 cond3 Is the Reaction Time Sufficient? cond2->cond3 sol_cond2 Solution: - Ensure water is present as a co-solvent (e.g., Dioxane/H₂O). - For solubility issues, try DMF or Toluene. cond2->sol_cond2 sol_cond3 Solution: - Monitor by TLC/LC-MS. - Reactions can take 12-24 hours to reach completion. cond3->sol_cond3 caption Fig. 2: Troubleshooting Workflow for Low Yields.

Caption: Fig. 2: Troubleshooting Workflow for Low Yields.

  • Catalyst Deactivation: The nitrogen atom on the quinoline ring can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[9] Using bulkier ligands can sterically hinder this unwanted interaction. Additionally, palladium catalysts, especially Pd(0) sources, can be sensitive to air. Inadequate degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) or lead to homocoupling of the boronic acid.[10]

  • Reagent Instability: Boronic acids, particularly heteroaromatic ones, are susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[11][12] This is often accelerated by water and certain bases.[9] If your boronic acid has been on the shelf for a while, its quality may be compromised.

  • Suboptimal Base or Solvent: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] If the base is too weak, insoluble, or if water is absent when using an inorganic base like K₂CO₃, this step can stall.

Issue 2: Significant Side Product Formation

Q: My reaction works, but I get a complex mixture of products. I've identified a protodeboronated starting material and a homocoupled boronic acid dimer. How do I suppress these?

A: This is a classic selectivity problem. Both side products point to specific mechanistic flaws.

  • Protodeboronation (R-B(OH)₂ → R-H): This is the most common plague of Suzuki reactions involving heteroaromatic boronic acids.[10] The acidic protons on the boronic acid and the basic nitrogen in the quinoline can create conditions ripe for this side reaction.[11]

    • Solution 1: Use a Boronic Ester. The best way to protect against protodeboronation is to replace the boronic acid with a more stable derivative. Pinacol esters (Bpin) are the most common and robust choice.[10][12] MIDA boronates offer even greater stability and allow for sequential couplings.[10][11]

    • Solution 2: Choose a Milder Base. While a strong base is needed, overly harsh conditions can accelerate decomposition. For base-sensitive substrates, potassium fluoride (KF) can be an effective choice.[13][14]

  • Homocoupling (2 x R-B(OH)₂ → R-R): This side reaction is typically caused by the presence of oxygen in the reaction mixture, which can promote a Pd(II)-mediated coupling of two boronic acid molecules.[10][12]

    • Solution: Rigorous Degassing. This underscores the importance of meticulously deoxygenating your reaction solvent and vessel. Sparging with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst is crucial.[8] For highly sensitive systems, perform several freeze-pump-thaw cycles.[15]

Issue 3: Hydrolysis of the Carboxylate Ester

Q: I am successfully forming the C-C bond, but my methyl/ethyl ester is being saponified to the carboxylic acid. How can I prevent this?

A: This is a direct consequence of the basic conditions required for the reaction, especially at elevated temperatures. The choice of base is paramount.

  • Solution 1: Use a Milder Carbonate Base. Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are generally less aggressive towards esters than stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13][16] While Cs₂CO₃ is often highly effective for the coupling itself, it increases the risk of hydrolysis.[16]

  • Solution 2: Use Potassium Fluoride (KF). As mentioned, KF is an excellent choice for base-sensitive substrates as it is sufficiently basic to promote transmetalation without causing significant ester cleavage.[14]

  • Solution 3: Lower Reaction Temperature. If the reaction proceeds, albeit slowly, at a lower temperature, this can often be enough to prevent hydrolysis. Try reducing the temperature and compensating with a longer reaction time.

Key Parameter Optimization

Systematic optimization is key to developing a robust protocol.[17] The following tables summarize common starting points and variables to screen for the Suzuki coupling of quinoline carboxylates.

Table 1: Palladium Catalyst & Ligand Selection

Catalyst (Precursor)LigandTypical LoadingKey Characteristics & Recommendations
Pd(PPh₃)₄(None needed)2-5 mol%"Classic" catalyst. Good starting point, but can suffer from P-C bond cleavage side reactions.[13]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos, RuPhos)1-5 mol% Pd, 1.1-2x LigandHighly Recommended. Electron-rich, bulky phosphine ligands accelerate oxidative addition and reductive elimination, and are excellent for challenging heteroaryl couplings.[10][15]
PdCl₂(dppf)(None needed)2-5 mol%A robust and common pre-catalyst, often effective for a range of aryl couplings.[3][10]
Pd(quinoline-8-carboxylate)₂(None needed)0.01-1 mol%A phosphine-free, air-stable, and low-cost catalyst shown to be highly efficient for couplings of unactivated aryl bromides.[18]

Table 2: Base and Solvent System Selection

BaseEquivalentsSolvent SystemTemperature (°C)Suitability & Notes
K₂CO₃2.0 - 3.01,4-Dioxane / H₂O (4:1)80 - 100Good First Choice. Effective and minimizes ester hydrolysis. Ensure it's finely powdered.[3][5]
Cs₂CO₃2.0 - 3.0Toluene / H₂O (5:1)90 - 110Often gives higher yields, especially for difficult couplings, but increases risk of ester hydrolysis.[13][16]
K₃PO₄2.0 - 3.0THF / H₂O (4:1)70 - 90A strong base, very effective but can also promote side reactions like hydrolysis and protodeboronation.[5][15]
KF3.0Anhydrous DMF or Dioxane90 - 110Best for Base-Sensitive Esters. Less effective for the coupling itself, may require longer reaction times.[14]
Optimized Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-quinoline carboxylate with an arylboronic acid.

Materials:

  • Halo-quinoline carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.4 mol%)

  • K₂CO₃ (anhydrous, finely powdered) (2.5 equiv)

  • 1,4-Dioxane and Deionized Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-quinoline carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.044 equiv).

  • Solvent Addition: Add freshly degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[9]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[19]

References

Technical Support Center: Purification of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this specific quinoline derivative.

Introduction to the Molecule and its Challenges

This compound is a highly functionalized quinoline derivative. Its purification can be challenging due to the interplay of its structural features:

  • Quinoline Core: The basic nitrogen atom can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential degradation.

  • 4-Chloro Substituent: This group is a potential site for nucleophilic substitution, especially with certain solvents or basic conditions.

  • 8-(Trifluoromethyl) Group: This strongly electron-withdrawing group enhances the molecule's stability and lipophilicity but can also influence the basicity of the quinoline nitrogen.[1]

  • Methyl Ester: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently encountered during chromatography.

This guide will provide practical solutions to navigate these challenges and achieve high purity of the target compound.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization Issues

Q1: I'm struggling to find a suitable solvent for recrystallization. What are some good starting points?

A1: For a molecule with the structural features of this compound, a systematic solvent screening is recommended. Given the presence of an ester group, solvents like ethyl acetate might be a good starting point.[1] A patent for the closely related 4-chloro-8-trifluoromethyl-quinoline reports successful crystallization from methanol.[2] For another quinoline-2-carboxylate derivative, absolute ethanol was used for recrystallization.[3]

Here is a suggested screening table:

Solvent/Solvent SystemExpected Solubility BehaviorRationale & Comments
Single Solvents
Ethanol/MethanolGood solubility when hot, poor when cold.Often effective for quinoline derivatives.[2][3]
Ethyl AcetateModerate to good solubility."Like dissolves like" principle for the ester group.[1]
TolueneMay require heating for dissolution.Good for rigid aromatic systems.
AcetonitrileModerate solubility.A common solvent for a wide range of organic compounds.
Binary Solvent Systems
Hexane/Ethyl AcetateDissolve in minimal hot ethyl acetate, add hexane until cloudy.A versatile system for moderately polar compounds.
Dichloromethane/HexaneDissolve in minimal dichloromethane, add hexane as the anti-solvent.Good for less polar impurities.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to the solution being too concentrated or cooled too quickly.

  • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Use a More Dilute Solution: Add more hot solvent to the dissolved compound before cooling.

  • Solvent System Modification: If using a binary system, try a different anti-solvent or a single solvent system.

Column Chromatography Challenges

Q3: My compound is streaking badly on the silica gel column, and the recovery is low. What's happening?

A3: This is a classic issue with basic compounds like quinolines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing tailing and sometimes irreversible adsorption.[1]

Solutions:

  • Deactivate the Silica Gel: Before running the column, flush it with your eluent containing 0.5-2% triethylamine (NEt₃). This will neutralize the acidic sites.

  • Use a Basic Modifier in the Eluent: Add 0.5-2% triethylamine directly to your mobile phase throughout the purification.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

Q4: I suspect my compound is degrading on the silica gel column. How can I confirm and prevent this?

A4: Degradation on silica can be a significant issue. Besides the strong interaction with the quinoline nitrogen, the methyl ester is at risk of hydrolysis if there is residual water on the silica or if acidic impurities are present.

  • TLC Test for Stability: Spot your compound on a TLC plate and let it sit for an hour. Then, develop the plate. If you see new spots or significant streaking that wasn't there initially, your compound is likely degrading on the silica.

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

  • Avoid Protic Solvents if Possible: While methanol can be used in the eluent for highly polar compounds, be aware of the potential for the 4-chloro group to react with it, especially if the mixture is left for extended periods.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a few drops of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of ethyl acetate and hexanes.[4] Remember to add ~0.5% triethylamine to the TLC solvent to check for and mitigate tailing.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the column.

  • Elution: Start with the non-polar eluent and gradually increase the polarity by adding more of the polar solvent. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Solid crude Column Column Chromatography Crude->Column Oily or complex mixture Pure Pure Product (>98%) Recrystallization->Pure HPLC Preparative HPLC Column->HPLC High purity needed Column->Pure HPLC->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

Troubleshooting_Column Start Column Purification Issue Tailing Streaking/Tailing? Start->Tailing LowRecovery Low Recovery? Start->LowRecovery Tailing->LowRecovery No AddBase Add 0.5-2% Triethylamine to Eluent Tailing->AddBase Yes CheckStability Check for Degradation (TLC test) LowRecovery->CheckStability Yes DeactivateSilica Pre-treat Silica with Base AddBase->DeactivateSilica UseAlumina Switch to Alumina Column DeactivateSilica->UseAlumina Flash Use Flash Chromatography (reduce time) CheckStability->Flash CheckHydrolysis Analyze for Hydrolyzed Acid Flash->CheckHydrolysis

Caption: Decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs) - Continued

Q5: Can the methyl ester be hydrolyzed during purification?

A5: Yes, this is a significant risk. Methyl esters can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[5] Even the slightly acidic nature of silica gel can promote hydrolysis, especially if water is present in the solvents or on the silica itself.

  • To avoid hydrolysis:

    • Use anhydrous solvents for chromatography.

    • If using a basic modifier like triethylamine, be mindful that prolonged exposure could potentially lead to saponification, although this is less likely under typical chromatographic conditions.

    • If using reversed-phase HPLC with an acidic modifier like TFA or formic acid, hydrolysis can occur. It is best to neutralize the pure fractions promptly after collection if the product is to be stored for an extended period.

Q6: What are the likely impurities I need to remove?

A6: The impurities will depend on the synthetic route used. A common synthesis of quinolines involves the condensation of a substituted aniline with a β-ketoester or similar precursor.[6] Potential impurities could include:

  • Unreacted Starting Materials: For example, 2-amino-3-(trifluoromethyl)benzonitrile or a related aniline derivative.

  • Regioisomers: Depending on the cyclization strategy, other isomers of the quinoline ring could be formed.

  • Hydrolyzed Product: The corresponding carboxylic acid is a common impurity if the reaction workup or purification involves water and acidic or basic conditions.

  • Byproducts from Chlorination: If the 4-chloro group is introduced from a 4-hydroxyquinoline precursor using reagents like phosphorus oxychloride, byproducts from this reaction may be present.[7]

Q7: Is there a risk of the 4-chloro group reacting with my purification solvents?

A7: The 4-chloro position on a quinoline ring is activated towards nucleophilic aromatic substitution.[4] If you use nucleophilic solvents like methanol or ethanol in your mobile phase for column chromatography, there is a possibility of forming the corresponding 4-methoxy or 4-ethoxy derivative, especially if the compound is on the column for an extended period or if basic conditions are used. It is generally safer to use non-nucleophilic solvents like ethyl acetate, dichloromethane, and hexanes.

References

Common side reactions in the synthesis of polysubstituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this critical heterocyclic scaffold. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address specific experimental challenges.

Section 1: The Friedländer Synthesis

The Friedländer synthesis is a widely utilized acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2] While versatile, it is not without its challenges.

Frequently Asked Questions & Troubleshooting

Q1: My Friedländer reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: Lack of regioselectivity is a common issue when using unsymmetrical ketones, as the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[3]

  • Causality: The regioselectivity is determined by which α-carbon of the ketone attacks the carbonyl group of the o-aminoaryl aldehyde or ketone. This is influenced by the relative acidity of the α-protons and the steric hindrance around the two possible enolates.

  • Troubleshooting Strategies:

    • Catalyst Selection: Certain amine catalysts, like pyrrolidine derivatives, can favor the formation of the 2-substituted quinoline.[3][4]

    • Reaction Conditions: Higher temperatures may favor the thermodynamically more stable regioisomer.[3] Slow addition of the ketone to the reaction mixture has also been shown to improve regioselectivity.[4]

    • Directing Groups: Introducing a temporary directing group, such as a phosphonate group, on one of the α-carbons of the ketone can provide excellent control over regioselectivity.[5][6]

Q2: I'm observing significant amounts of aldol condensation byproducts. What is causing this and how can it be prevented?

A2: Aldol condensation of the ketone starting material with itself is a frequent side reaction, particularly under basic conditions, leading to the formation of α,β-unsaturated ketones and other impurities.[1][3]

  • Causality: The basic conditions used to deprotonate the α-methylene group of the ketone for the Friedländer reaction can also promote self-condensation of the ketone.

  • Troubleshooting Strategies:

    • Use of Imine Analogs: To circumvent aldol condensation under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[1][7]

    • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed under less harsh conditions, minimizing side reactions.[1][7]

    • Slow Addition: A slow, controlled addition of the ketone to the reaction mixture can help to minimize its self-condensation.[7]

Section 2: The Skraup and Doebner-von Miller Syntheses

The Skraup synthesis produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.[8] The Doebner-von Miller reaction is a more general method that uses anilines and α,β-unsaturated carbonyl compounds.[9] Both are prone to vigorous reactions and significant side product formation.

Frequently Asked Questions & Troubleshooting

Q1: My Skraup synthesis is extremely exothermic and difficult to control, often resulting in a violent reaction.

A1: The Skraup synthesis is notoriously vigorous and exothermic.[10][11]

  • Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic, and the subsequent reactions are also energetic.

  • Troubleshooting Strategies:

    • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's violence.[10][11][12][13] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a smoother oxidation.[11][12]

    • Controlled Addition and Temperature: The slow and careful addition of concentrated sulfuric acid with efficient cooling is essential.[10][12] Gradual heating should be employed to initiate the reaction under control.[14]

Q2: I am experiencing significant tar formation in my Skraup/Doebner-von Miller reaction, leading to low yields and difficult purification.

A2: Tar formation is a very common side reaction in both syntheses, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein).[7][10][15][16][17]

  • Causality: The highly acidic and high-temperature conditions promote the polymerization of the reactive unsaturated intermediates.

  • Troubleshooting Strategies:

    • Temperature Optimization: Avoid excessively high temperatures, as this is a primary cause of tar formation.[14]

    • Moderator: As with controlling the exotherm, a moderator like ferrous sulfate can help prevent localized overheating and reduce charring.[10]

    • Purification: Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[10][15]

Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material. How can I mitigate this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis.[10][16]

  • Causality: Strong acid catalysis promotes the self-condensation and polymerization of the carbonyl substrate.

  • Troubleshooting Strategies:

    • Slow Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help control the reaction and minimize polymerization.[16]

    • Two-Phase System: Performing the reaction in a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[13]

Section 3: The Combes Synthesis

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure.[18][19]

Frequently Asked Questions & Troubleshooting

Q1: My Combes synthesis is yielding a mixture of regioisomers. How can I control the outcome?

A1: The formation of undesired regioisomers is a primary challenge when using unsymmetrical β-diketones.[7]

  • Causality: The initial nucleophilic addition of the aniline to one of the carbonyl groups of the β-diketone is followed by cyclization. The regioselectivity is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone.

  • Troubleshooting Strategies:

    • Substituent Effects: Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines. Conversely, using chloro- or fluoroanilines often leads to the 4-substituted regioisomer as the major product.[18]

    • Catalyst Choice: While concentrated sulfuric acid is common, mixtures of polyphosphoric acid (PPA) and alcohols, which form polyphosphoric esters (PPE), can be more effective dehydrating agents and may influence regioselectivity.[18]

Q2: The cyclization step in my Combes synthesis is not proceeding efficiently, leading to low yields.

A2: Inefficient cyclization can be a significant issue, particularly with certain substrates.

  • Causality: The rate-determining step is the electrophilic aromatic annulation.[18] Strong electron-withdrawing groups on the aniline can deactivate the ring, making this step more difficult.[20]

  • Troubleshooting Strategies:

    • Catalyst and Conditions: Ensure a sufficiently strong acid catalyst and adequate temperature to promote the cyclodehydration.

    • Substrate Reactivity: Be aware that highly deactivated anilines may not be suitable for this reaction.

Section 4: The Pfitzinger Synthesis

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[21][22]

Frequently Asked Questions & Troubleshooting

Q1: I am observing incomplete reaction and the formation of byproducts in my Pfitzinger synthesis.

A1: Incomplete reaction and byproduct formation can be attributed to several factors.

  • Causality: The reaction requires a strong base to hydrolyze the isatin, and the subsequent condensation and cyclization steps need to proceed efficiently. Side reactions can occur if the conditions are not optimal.

  • Troubleshooting Strategies:

    • Base Concentration: The concentration of the base (e.g., KOH) is critical. It must be sufficient to hydrolyze the isatin and catalyze the condensation.[23]

    • Solvent System: A mixture of ethanol and water is a common solvent system. Ethanol helps dissolve the organic reactants, while water is necessary for the initial hydrolysis of isatin.[23]

    • Milder Conditions: Microwave irradiation has been explored as a way to achieve shorter reaction times and cleaner reactions.[23]

Visualized Workflows and Mechanisms

General Troubleshooting Workflow

Caption: A general workflow for troubleshooting common issues in quinoline synthesis.

Mechanism of Tar Formation in Acid-Catalyzed Syntheses

Tar_Formation Unsat_Carbonyl α,β-Unsaturated Carbonyl (e.g., Acrolein) Protonation Protonation (H+) Unsat_Carbonyl->Protonation Carbocation Reactive Carbocation Protonation->Carbocation Polymerization Polymerization Carbocation->Polymerization Chain Reaction Tar Tar/Polymeric Byproducts Polymerization->Tar

Caption: Simplified mechanism of tar formation via polymerization of α,β-unsaturated carbonyls.

Quantitative Data Summary

Synthesis MethodCommon Side ReactionKey ParameterEffect on Side Reaction
Friedländer Regioisomer FormationCatalyst ChoiceAmine catalysts can improve regioselectivity.[3][4]
Aldol CondensationReaction ConditionsMilder conditions reduce self-condensation.[1][7]
Skraup Tar FormationTemperatureExcessive heat increases polymerization.[14]
Violent ReactionModerator (FeSO₄)Controls exotherm and smooths the reaction.[10][11][12][13]
Doebner-von Miller PolymerizationReagent AdditionSlow addition minimizes polymerization.[16]
Combes Regioisomer FormationSubstituent EffectsBulky groups on diketone influence regioselectivity.[18]

References

Technical Support Center: Stability of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.

Introduction to the Stability Profile

This compound is a complex heterocyclic compound with multiple reactive sites that can influence its stability in solution. The quinoline core, the chloro substituent, the trifluoromethyl group, and the methyl ester each contribute to its chemical properties and potential degradation pathways. Understanding these structural features is key to predicting and mitigating stability issues.

Key factors that can significantly impact the stability of this compound in solution include pH, solvent composition, temperature, and exposure to light.[1] Degradation can manifest as a loss of potency, the appearance of unknown peaks in analytical chromatograms, or even a visible change in the solution's appearance, such as discoloration.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and use of this compound solutions.

FAQ 1: My solution of this compound is turning yellow/brown over time. What is causing this?

Discoloration is a frequent indicator of chemical degradation, particularly for quinoline-based compounds.[1] This is often a result of:

  • Photodegradation: Many quinoline compounds are sensitive to light.[1] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored byproducts. The trifluoromethyl group can also influence the photostability of the quinoline ring system.[2][3][4][5]

  • Oxidation: The quinoline ring can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents.[1]

Troubleshooting & Prevention:

  • Light Protection: Always store solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.[1] Minimize exposure to light during experimental procedures.

  • Inert Atmosphere: For long-term storage or sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Solvent Purity: Use high-purity, degassed solvents to reduce the presence of dissolved oxygen and other reactive impurities.

FAQ 2: I'm observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What's the likely cause?

A gradual loss of the parent compound suggests a slow degradation process. The most probable cause is hydrolysis of the methyl ester group.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.[6] While the rate of hydrolysis is generally slower at neutral pH, it can still occur over extended periods. The electron-withdrawing nature of the quinoline ring and the trifluoromethyl group can influence the rate of this reaction.

Troubleshooting & Prevention:

  • pH Control: The stability of quinoline derivatives is often highly dependent on pH.[7][8][9] If your experimental conditions permit, buffer the solution to a pH where the compound exhibits maximum stability. This typically needs to be determined experimentally through a pH-rate profile study.

  • Aprotic Solvents: For long-term storage, consider using a high-purity aprotic solvent such as anhydrous acetonitrile or DMSO. However, always ensure the compound is soluble and stable in the chosen solvent and that the solvent is compatible with your downstream application.

  • Fresh Solutions: For highly sensitive and quantitative experiments, it is best practice to prepare solutions fresh from solid material.[1]

FAQ 3: I see new peaks appearing in my HPLC analysis of an aged solution. What could these be?

The appearance of new peaks is a clear indication of degradation. Based on the structure of this compound, potential degradation products could arise from several pathways:

  • Hydrolysis Product: The primary degradation product is likely the carboxylic acid formed from the hydrolysis of the methyl ester. This product will have a different retention time on a reverse-phase HPLC column, typically eluting earlier than the parent ester.

  • Photodegradation Products: Exposure to light can lead to a variety of products, including hydroxylated quinolines.[1]

  • Substitution Products: The chlorine atom at the 4-position is on an electron-deficient ring system and could be susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles or under certain pH conditions. For example, in aqueous solutions, this could lead to the formation of a 4-hydroxyquinoline derivative.

Troubleshooting & Investigation:

  • Forced Degradation Studies: To identify potential degradation products, it is highly recommended to perform forced degradation (stress testing) studies.[10][11][12][13] This involves intentionally degrading the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the likely degradants.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain mass information for the new peaks. This will be invaluable in identifying the structures of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[10][11][12][13]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • pH meter

  • Temperature-controlled oven or water bath

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.[1]

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl.[1]

    • Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.[1]

    • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂.[1]

    • Thermal Degradation: Place a portion of the stock solution in an oven at 60-80°C.[1]

    • Photolytic Degradation: Expose a portion of the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

  • Incubation and Sampling: Incubate the stressed samples at room temperature or elevated temperature (if no degradation is observed).[1][10] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[1]

  • Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][13]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.[1]

Objective: To develop an HPLC method that can resolve this compound from all potential degradation products generated during the forced degradation study.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer, e.g., 0.1% formic acid in water).

  • Gradient: A typical starting point would be a linear gradient from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a PDA detector is recommended to assess peak purity).

  • Injection Volume: 10-20 µL.[1]

Method Validation:

Once the method is developed, it should be validated to ensure it is specific, accurate, precise, linear, and robust.[1] Specificity is demonstrated by showing that the degradation product peaks are well-resolved from the parent peak and do not interfere with its quantification.[1]

Data Summary

The following table provides a hypothetical summary of expected outcomes from a forced degradation study. Actual results will need to be determined experimentally.

Stress ConditionExpected Primary Degradation PathwayPotential Major Degradant
Acidic (HCl) Ester Hydrolysis4-chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid
Basic (NaOH) Ester Hydrolysis (likely faster than acidic)4-chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid
Oxidative (H₂O₂) Quinoline Ring OxidationN-oxides or hydroxylated quinolines
Thermal Ester Hydrolysis, possible decarboxylation4-chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid
Photolytic (UV/Vis) Complex, potential for ring modificationsPhotodegradation products (e.g., dehalogenated, hydroxylated species)

Visualizing Degradation & Workflow

Potential Degradation Pathways

Parent Methyl 4-chloro-8-(trifluoromethyl) quinoline-2-carboxylate Hydrolysis_Product 4-chloro-8-(trifluoromethyl) quinoline-2-carboxylic acid Parent->Hydrolysis_Product  H+ or OH- Oxidation_Product N-Oxides / Hydroxylated quinolines Parent->Oxidation_Product  [O] Photodegradation_Product Various Photoproducts Parent->Photodegradation_Product  hν (Light) Substitution_Product 4-hydroxy-8-(trifluoromethyl) quinoline-2-carboxylate Parent->Substitution_Product  Nucleophile (e.g., H2O)

Caption: Potential degradation pathways for the target compound.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidative Oxidative (H₂O₂) Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Identify Identify Degradants & Establish Pathways Analysis->Identify

Caption: Workflow for a forced degradation study.

Concluding Remarks

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the appropriate handling, storage, and analytical strategies outlined in this guide, researchers can minimize compound degradation and ensure the integrity of their studies. Proactive stability assessment through forced degradation studies is a cornerstone of good scientific practice in drug discovery and development.

References

Technical Support Center: Method Development for HPLC and LC-MS Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of quinoline compounds by HPLC and LC-MS. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during experimentation. The structure of this guide is fluid, mirroring the dynamic nature of laboratory work, to provide direct and actionable solutions.

Understanding the Analyte: The Quinoline Scaffold

Quinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[1] This structure imparts a unique set of physicochemical properties that influence its chromatographic and mass spectrometric behavior.

  • Structure and Polarity: The quinoline ring system is planar and aromatic.[2][3] While generally considered non-polar, the nitrogen atom introduces a dipole moment, giving it moderate polarity.[2] Its solubility in water is limited, but it is readily soluble in most organic solvents.[3] The basic nature of the pyridine nitrogen (pKa of the conjugate acid is ~4.9) means its ionization state, and therefore retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[3]

  • Stability: Quinoline compounds can be susceptible to degradation under various conditions. Discoloration of solutions (yellowing or browning) is a common sign of degradation, often caused by light exposure (photodegradation) or oxidation. Stability is also influenced by pH and temperature, making proper sample handling and storage critical.[4] Inconsistent analytical results are often the first indication of a stability problem.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the method development process for quinoline analysis.

Q1: What is the best starting point for HPLC column selection for quinoline compounds?

A1: For most quinoline derivatives, a Reversed-Phase (RP) C18 column is the most versatile and recommended starting point.[5][6] The separation is based on hydrophobic interactions between the relatively non-polar quinoline structure and the non-polar stationary phase.[5]

  • Expertise & Experience: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) for initial method development. For higher throughput and resolution, consider columns with smaller particle sizes (e.g., < 2 µm for UHPLC).[7] If you observe poor peak shape with basic quinoline analogues due to interactions with residual silanols on the silica surface, consider using a column with a "low silanol activity" specification or one that is end-capped.[7][8] For highly polar or hydrophilic quinoline derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more suitable.[9]

Q2: How do I choose the initial mobile phase composition?

A2: A common starting mobile phase for reversed-phase separation of quinolines is a mixture of acetonitrile (ACN) and water .[10][11] A gradient elution is often necessary to separate multiple quinoline derivatives with varying polarities.

  • Expertise & Experience: Begin with a generic gradient, for example, 10% ACN to 90% ACN over 20 minutes. The addition of a modifier to the aqueous phase is crucial for good peak shape and consistent retention times, especially for basic quinolines. For UV detection, 0.1% phosphoric acid can be used.[7][12] For LC-MS compatibility, volatile buffers like 0.1% formic acid or 10 mM ammonium formate are essential to aid in ionization and improve peak shape.[7][13] The pH of the mobile phase will affect the retention of ionizable quinolines; a lower pH (e.g., with formic acid) will ensure the basic nitrogen is protonated, which can lead to better peak shapes on some columns.

Q3: My quinoline compound is not stable in the sample solution. What can I do?

A3: Inconsistent results and loss of potency are classic signs of compound degradation.[4] The stability of quinoline compounds is influenced by pH, light, and temperature.[4]

  • Trustworthiness: To ensure the integrity of your analysis, always prepare fresh solutions when possible.[4] If stock solutions must be stored, perform a stability study under your specific storage conditions (e.g., temperature, light exposure). For light-sensitive compounds, use amber vials or cover vials with aluminum foil.[4] If degradation is suspected, a forced degradation study can help identify potential degradation products and develop a stability-indicating method.[4] This involves subjecting the compound to stress conditions like acid/base hydrolysis, oxidation, and heat.[4]

Q4: What are the typical adducts I should look for in the mass spectrum of a quinoline compound?

A4: In positive ion mode electrospray ionization (ESI), the most common adduct for quinoline compounds is the protonated molecule, [M+H]⁺ .[14] Due to the basic nitrogen, protonation is generally efficient.

  • Expertise & Experience: Depending on the mobile phase and sample matrix, you may also observe other common adducts. It's important to be aware of these to correctly identify your compound of interest. Common adducts include:

    • Sodium adduct: [M+Na]⁺

    • Potassium adduct: [M+K]⁺

    • Ammonium adduct: [M+NH₄]⁺ (if using an ammonium-based buffer)[15]

    • In some cases, especially with high concentrations of acetonitrile in the mobile phase, you might see an acetonitrile adduct: [M+ACN+H]⁺ .

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue that can compromise resolution and integration accuracy.

Causality and Troubleshooting Steps:

G cluster_0 Troubleshooting Poor Peak Shape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Tailing Peak Tailing? Fronting Peak Fronting? Splitting Peak Splitting?

Problem 2: Inconsistent Retention Times

Shifting retention times can lead to misidentification of compounds and inaccurate quantification.[16]

Causality and Troubleshooting Steps:
Potential Cause Explanation Recommended Action
Mobile Phase Composition Change The organic-to-aqueous ratio is critical for retention in RP-HPLC. Evaporation of the more volatile organic solvent can occur over time.Prepare fresh mobile phase daily. Keep solvent bottles capped.
Inadequate Column Equilibration If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times will drift, especially in gradient elution.Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between runs.
Fluctuating Column Temperature Retention can be sensitive to temperature changes. A lack of temperature control can cause retention times to shift.Use a column oven to maintain a constant temperature (e.g., 30-40 °C).
pH Drift of Mobile Phase For ionizable compounds like quinolines, a change in mobile phase pH can alter the ionization state and thus the retention time.[4]Use buffered mobile phases (e.g., ammonium formate for LC-MS) and prepare them fresh.
Pump Malfunction/Leaks Inconsistent flow rate due to pump issues or leaks in the system will lead to proportional shifts in retention times.Check for leaks, monitor pump pressure for fluctuations, and perform pump maintenance as needed.
Problem 3: Low Signal Intensity or No Signal in LC-MS

This is a critical issue that can halt data acquisition. A systematic check from the LC to the MS is required.

Causality and Troubleshooting Steps:

G cluster_0 Troubleshooting Low/No MS Signal Start Low or No MS Signal CheckLC Is there a peak in the UV/PDA chromatogram? CheckInfusion Infuse a standard solution directly into the MS. Is there a signal? CheckTuning Are MS parameters optimized?

  • Expertise & Experience: When optimizing MS parameters, don't just maximize the signal.[13] Aim for a stable signal on a plateau of the parameter's response curve. This will lead to a more robust method. For MS/MS, infuse the parent compound and ramp the collision energy to find the optimal value that produces stable, abundant fragment ions.[17][18]

Experimental Protocols

Protocol 1: Generic HPLC-UV Method Development for Quinolines

This protocol provides a starting point for separating quinoline derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 30 °C.

  • UV Detection: 225 nm or use a PDA detector to scan for the optimal wavelength.[10]

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
Protocol 2: LC-MS Parameter Optimization

This protocol outlines the steps for optimizing MS parameters for a new quinoline compound.

  • Prepare a Standard Solution: Make a ~1 µg/mL solution of your quinoline compound in 50:50 Acetonitrile:Water.

  • Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Ionization Source:

    • Select the ionization mode (ESI is a good starting point for quinolines) and polarity (positive mode is typical for basic quinolines).[13]

    • Adjust key source parameters to maximize the signal for the expected [M+H]⁺ ion. These include:

      • Capillary/Spray Voltage

      • Gas Flows (Nebulizer, Drying Gas)

      • Source/Gas Temperature[13][19]

  • MS/MS Fragmentation (for SRM/MRM):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform a product ion scan while ramping the collision energy (e.g., from 5 to 50 V).

    • Identify the most stable and abundant fragment ions.

    • For each fragment, perform a collision energy optimization to find the voltage that gives the maximum signal.[17]

References

Strategies to avoid racemization in chiral quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for a critical challenge in organic synthesis: preventing racemization . Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maintain the stereochemical integrity of your chiral quinoline products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral quinoline synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.[1][2] In the context of drug development and pharmaceutical applications, this is a significant problem. Often, only one enantiomer of a chiral drug, such as those containing a quinoline scaffold, exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[3] Therefore, preventing racemization is essential to ensure the efficacy, safety, and purity of the final active pharmaceutical ingredient (API).[4]

Q2: What are the primary chemical mechanisms that cause racemization during quinoline synthesis?

A2: Racemization typically occurs when the chiral center (stereocenter) is temporarily converted into a planar, achiral intermediate. Subsequent transformation of this intermediate can proceed from either face with equal probability, leading to a racemic mixture.[5] The two most common pathways are:

  • Formation of Planar Intermediates (Enolates/Carbocations):

    • Base-Catalyzed Enolization: If the chiral center has an adjacent acidic proton (e.g., a proton alpha to a carbonyl group), a base can abstract it to form a planar enolate. Reprotonation of this achiral intermediate leads to racemization.[1][6]

    • Acid-Catalyzed Enolization: In the presence of acid, keto-enol tautomerism can also create a planar enol intermediate, resulting in the loss of stereochemical information.[4]

    • Carbocation Formation: Reaction pathways that proceed through a planar carbocation intermediate at the stereocenter, such as certain SN1-type reactions, will almost always lead to racemization as the incoming nucleophile can attack from either side.[2][5]

  • Harsh Reaction Conditions:

    • Elevated Temperatures: High temperatures provide the activation energy needed to overcome the barrier for stereocenter inversion, increasing the rate of racemization.[2][6]

    • Strongly Acidic or Basic Conditions: Aggressive pH conditions can promote the formation of the planar intermediates described above, compromising the stereochemical integrity of the product.[4][7]

Racemization_Mechanism Figure 1: General Racemization Mechanisms cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product Start_R (R)-Enantiomer Intermediate Planar Intermediate (e.g., Enolate, Carbocation) Start_R->Intermediate Base / Acid or Heat Product_R (R)-Enantiomer Intermediate->Product_R Attack from 'top' face (50%) Product_S (S)-Enantiomer Intermediate->Product_S Attack from 'bottom' face (50%)

Caption: Base/acid-catalyzed racemization via a planar intermediate.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My chiral HPLC analysis shows a racemic or partially racemized product despite using a well-established asymmetric catalyst.

Possible Causes & Solutions:

  • Cause A: Trace Impurities in Reagents or Solvents.

    • Explanation: Trace amounts of acid or base in your solvents (e.g., water in THF) or on glassware can be enough to catalyze racemization, especially over long reaction times.

    • Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF). Flame-dry all glassware under vacuum or an inert atmosphere before use. Use freshly purified or high-purity grade reagents.

  • Cause B: Suboptimal Reaction Temperature.

    • Explanation: Many asymmetric transformations are highly temperature-sensitive. Even a slight increase in temperature can significantly accelerate the rate of racemization relative to the desired catalytic reaction.[6]

    • Solution: Maintain strict temperature control throughout the reaction. Use a cryostat or a well-insulated ice/salt or dry ice/acetone bath. Ensure the internal temperature is monitored, not just the bath temperature.

  • Cause C: Prolonged Reaction Time.

    • Explanation: The longer your chiral product is exposed to the reaction conditions, the greater the opportunity for racemization to occur, even at a slow rate.[6]

    • Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. If the reaction is sluggish, it is often better to accept a lower yield of enantiopure product than to push for full conversion and risk racemization.

Problem 2: I observe significant racemization during the work-up and purification steps.

Possible Causes & Solutions:

  • Cause A: Acidic or Basic Work-up Conditions.

    • Explanation: Quenching the reaction with strong acids or bases, or using acidic/basic aqueous solutions during extraction, can easily cause racemization of a sensitive product.

    • Solution: Use neutral or mildly acidic/basic quenchers, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). Buffer your aqueous layers if necessary to maintain a neutral pH.

  • Cause B: Silica Gel Chromatography.

    • Explanation: Standard silica gel is acidic and can catalyze the racemization of sensitive compounds directly on the column.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then packing the column.

      • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase C18 silica for purification.

      • Minimize Contact Time: Perform flash chromatography quickly and avoid letting the product sit on the column for extended periods.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Enantiomeric Excess (ee) Start Low ee Detected in Final Product Check_SM Verify ee of Chiral Starting Material Start->Check_SM Check_Reaction Analyze Aliquot Directly from Reaction Start->Check_Reaction Rac_During_Rxn Racemization during Synthesis Step Check_Reaction->Rac_During_Rxn Low ee Rac_During_Workup Racemization during Work-up/Purification Check_Reaction->Rac_During_Workup High ee Solve_Rxn Optimize Reaction: - Lower Temperature - Milder Reagents - Shorter Time Rac_During_Rxn->Solve_Rxn Solve_Workup Optimize Purification: - Neutral pH Work-up - Deactivate Silica Gel - Use Alumina/C18 Rac_During_Workup->Solve_Workup

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Preventative Strategies & Protocols

The most effective strategy is to design the synthesis to be inherently resistant to racemization from the outset. This involves careful selection of reagents, conditions, and handling procedures.

Key Strategy: Choice of Catalysts and Reagents

The selection of catalysts and reagents is paramount in controlling the stereochemical outcome.

  • Chiral Catalysis: The use of chiral catalysts, such as those derived from Cinchona alkaloids (quinine and quinidine) or chiral ligands with transition metals, is a cornerstone of asymmetric synthesis.[8][9] These create a chiral environment that favors the formation of one enantiomer over the other.

  • Mild Bases/Acids: When a base or acid is required, opt for milder, non-nucleophilic options. For example, use an organic base like 2,6-lutidine instead of a strong inorganic base like potassium hydroxide. For acid catalysis, consider using p-toluenesulfonic acid (TsOH) over concentrated sulfuric acid.[10][11]

  • Coupling Reagents: In syntheses that involve forming amide bonds (relevant for certain quinoline precursors), using racemization-free coupling reagents is critical. Reagents like EDC in the presence of HOBt or HOAt are known to suppress racemization.[12][13]

Table 1: Impact of Reaction Parameters on Stereochemical Integrity (Illustrative)
ParameterCondition A (High Risk)Condition B (Low Risk)Expected Outcome
Base Potassium tert-butoxide (strong, bulky)N,N-Diisopropylethylamine (mild, hindered)Condition B minimizes enolate formation and racemization.
Temperature Reflux (e.g., 80 °C)Low Temperature (e.g., -78 °C to 0 °C)Lower temperatures drastically reduce the rate of racemization.[6]
Solvent Protic (e.g., Ethanol)Aprotic (e.g., Anhydrous THF)Aprotic solvents are less likely to facilitate proton exchange that can lead to racemization.
Purification Standard Silica GelNeutralized Silica or AluminaAn acidic stationary phase can cause on-column racemization.[11]
Protocol 1: General Procedure for Asymmetric Synthesis Minimizing Racemization

This protocol outlines a general workflow for an asymmetric alkylation to form a chiral intermediate, a common step where racemization can occur.

1. Reaction Setup (Inert Atmosphere) a. Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. b. Maintain a positive pressure of inert gas throughout the experiment.

2. Reagent Preparation and Addition a. Dissolve the chiral substrate in anhydrous aprotic solvent (e.g., THF) and transfer it to the reaction flask via cannula. b. Cool the solution to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath. c. Slowly add the deprotonating agent (e.g., LDA solution) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.[3] d. Stir for 30-60 minutes at -78 °C to ensure complete formation of the stereochemically defined intermediate. e. Add the electrophile dropwise, again maintaining strict temperature control.

3. Reaction Monitoring and Quenching a. Monitor the reaction's progress by taking small aliquots for TLC or LC-MS analysis. b. Once the starting material is consumed, quench the reaction at low temperature by slowly adding a pre-cooled, saturated aqueous solution of NH₄Cl.[3] c. Allow the mixture to warm slowly to room temperature.

4. Work-up and Extraction a. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. b. Wash the organic layer sequentially with water and brine. Ensure the pH of the aqueous layers remains near neutral. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

5. Purification a. Purify the crude product using flash column chromatography on neutralized silica gel or an alternative stationary phase.

Experimental_Workflow Figure 3: Workflow for Racemization-Free Synthesis A 1. Setup Flame-dried glassware Inert atmosphere (N₂/Ar) B 2. Cooling Cool to -78 °C (Dry ice/acetone) A->B C 3. Slow Reagent Addition Add base/catalyst dropwise Maintain low temperature B->C D 4. Reaction Stir at low temp Monitor by TLC/LC-MS C->D E 5. Controlled Quench Quench at -78 °C (e.g., sat. NH₄Cl) D->E F 6. Neutral Work-up Extract at neutral pH Low-temp evaporation E->F G 7. Careful Purification Use neutralized silica or alternative phase F->G H 8. Analysis Chiral HPLC to confirm ee G->H

Caption: A step-by-step workflow emphasizing critical control points.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Verifying the stereochemical purity of your product is a non-negotiable final step.

1. Sample Preparation a. Accurately weigh and dissolve a small amount (~1 mg) of the purified product in the mobile phase or a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Analysis a. Column: Select an appropriate chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The choice depends on the structure of your quinoline derivative. b. Mobile Phase: Use an isocratic mixture of HPLC-grade solvents, typically hexane and isopropanol, at a constant flow rate (e.g., 1.0 mL/min).[14] c. Detection: Use a UV detector set to a wavelength where the compound has strong absorbance. d. Injection: Inject a small volume (e.g., 10 µL) of the sample. e. Analysis: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

3. Validation a. To confirm peak identity, analyze a sample of the racemic material (if available) to identify the retention times of both enantiomers.

References

Technical Support Center: Trifluoromethylated Compounds & Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds in mass spectrometry. This guide is designed to provide you with practical, in-depth solutions to the common challenges posed by matrix effects in the analysis of these unique molecules. Drawing from established scientific principles and field-proven techniques, we will explore the root causes of analytical variability and equip you with robust strategies to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for trifluoromethylated compounds?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification, poor precision, and reduced sensitivity.[2] The "matrix" encompasses all components of a sample apart from the analyte of interest, including salts, lipids, proteins, and other endogenous or exogenous substances.[3]

Trifluoromethylated compounds, which are prevalent in pharmaceuticals and agrochemicals, can be particularly susceptible to matrix effects.[4][5] The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group influences the molecule's polarity and basicity, which in turn affects its ionization efficiency in the mass spectrometer source.[6] When analyzing complex biological matrices, co-eluting matrix components can compete with the trifluoromethylated analyte for ionization, leading to significant signal suppression.[7][8] This is especially problematic in electrospray ionization (ESI), where the formation of gas-phase ions is highly dependent on the characteristics of the solution being sprayed.[3]

Q2: How can I identify if my analysis of a trifluoromethylated compound is being impacted by matrix effects?

A2: There are two primary methods for diagnosing matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[9] A solution of your trifluoromethylated analyte is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any deviation in the constant analyte signal (dips for suppression, peaks for enhancement) indicates the retention times at which matrix components are eluting and causing interference.[3]

  • Post-Extraction Spike Analysis: This quantitative method directly measures the extent of matrix effects.[3] You compare the signal response of your trifluoromethylated analyte in a pure solvent standard to its response when spiked into a blank matrix extract (that has already gone through the sample preparation process). A significant difference between the two signals confirms the presence of matrix effects. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[3]

Q3: Are there specific mobile phase additives that are problematic for trifluoromethylated compounds?

A3: Yes, trifluoroacetic acid (TFA) is a common mobile phase additive used to improve peak shape in reversed-phase chromatography, but it is a notorious ion-suppressing agent in ESI-MS.[8][10] While effective for chromatography, TFA can significantly reduce the ionization efficiency of your trifluoromethylated analyte, leading to poor sensitivity.[10]

Alternatives to TFA that can provide good chromatographic performance with less ion suppression include:

  • Formic Acid: Often used at concentrations of 0.1%, it provides a good balance of chromatographic performance and MS sensitivity.

  • Difluoroacetic Acid (DFA): This has been shown to be a promising alternative to TFA, offering comparable chromatographic performance with improved MS signal.[10]

  • Methanesulfonic Acid (MSA): Can be a useful alternative for manipulating separation selectivity.[11]

It is crucial to empirically test different mobile phase additives during method development to find the optimal balance for your specific trifluoromethylated compound and matrix.[12][13]

Troubleshooting Guides

Guide 1: Mitigating Matrix Effects Through Optimized Sample Preparation

A robust sample preparation protocol is your first and most effective line of defense against matrix effects.[14][15] The goal is to selectively remove interfering matrix components while efficiently recovering your trifluoromethylated analyte.

Protocol 1.1: Solid-Phase Extraction (SPE) for Biological Matrices

SPE is a highly selective sample cleanup technique that can significantly reduce matrix effects.[16][17]

Objective: To remove phospholipids and other interfering components from plasma or serum samples prior to LC-MS/MS analysis of a trifluoromethylated drug candidate.

Methodology:

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 and strong cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Wash with 1 mL of hexane to remove lipids.

  • Elution: Elute the trifluoromethylated analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Causality: The mixed-mode SPE sorbent provides two mechanisms of interaction. The C18 phase retains the analyte and non-polar interferences like lipids through hydrophobic interactions. The cation exchange phase retains the basic analyte through ionic interactions. The washing steps are designed to selectively remove interferences without eluting the analyte. The final elution with a basic methanolic solution disrupts both interactions, releasing the purified analyte.

Diagram 1.1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation Condition 1. Condition SPE Cartridge (Methanol, then Water) Load 2. Load Plasma Sample Condition->Load Ready for Sample Wash1 3a. Wash 1 (5% MeOH in Water) Load->Wash1 Remove Polar Interferences Wash2 3b. Wash 2 (Hexane) Wash1->Wash2 Remove Lipids Elute 4. Elute Analyte (5% NH4OH in MeOH) Wash2->Elute Isolate Analyte Dry_Reconstitute 5. Evaporate & Reconstitute Elute->Dry_Reconstitute Concentrate & Prepare for Injection

Caption: Workflow for SPE-based sample cleanup.

Guide 2: Optimizing Chromatographic Separation to Avoid Co-elution

If sample preparation alone is insufficient, optimizing your liquid chromatography can separate your trifluoromethylated analyte from interfering matrix components.[18][19]

Protocol 2.1: Gradient Elution and Column Selection

Objective: To achieve baseline separation of a trifluoromethylated metabolite from endogenous matrix components in a urine sample.

Methodology:

  • Column Selection:

    • Start with a C18 column, which is a good general-purpose choice for moderately polar compounds.

    • If co-elution persists, consider a column with a different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase. These can offer alternative interactions with your trifluoromethylated analyte.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% formic acid in water.

    • Organic Phase (B): 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of organic phase (e.g., 5% B) to retain and focus the analyte at the head of the column.

    • Implement a shallow gradient (e.g., 5-40% B over 10 minutes) to resolve the analyte from early-eluting matrix components.

    • Follow with a steeper gradient (e.g., 40-95% B over 2 minutes) to elute strongly retained compounds.

    • Include a high organic wash (e.g., 95% B for 3 minutes) to clean the column.

    • Return to initial conditions and allow for re-equilibration.

Causality: A shallow gradient increases the resolution between compounds with similar retention times. By carefully controlling the mobile phase composition over time, you can chromatographically separate your trifluoromethylated analyte from matrix components that would otherwise co-elute and cause ion suppression.[20] The choice of a different stationary phase introduces alternative separation mechanisms (e.g., pi-pi interactions on a biphenyl phase), which can be effective if hydrophobic interactions on a C18 are not sufficient.[21]

Diagram 2.1: Logic for Chromatographic Optimization

Chromatography_Optimization Start Co-elution of Analyte and Matrix Column Column Selection C18 Biphenyl PFP Start->Column Change Selectivity Gradient Gradient Optimization Shallow Gradient for Resolution High Organic Wash for Cleanup Column->Gradient Fine-tune Separation MobilePhase Mobile Phase Additives Formic Acid Ammonium Formate Gradient->MobilePhase Improve Peak Shape & Ionization Resolution Baseline Resolution Achieved MobilePhase->Resolution

Caption: Decision tree for optimizing chromatography.

Guide 3: Effective Use of Internal Standards

The use of a suitable internal standard (IS) is a powerful way to compensate for matrix effects and other sources of variability.[8][22]

Protocol 3.1: Selection and Implementation of a Stable Isotope-Labeled Internal Standard

Objective: To ensure accurate quantification of a trifluoromethylated pharmaceutical in patient plasma samples.

Methodology:

  • Selection of Internal Standard:

    • The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., containing ¹³C or ²H atoms).[8] A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix-induced ion suppression or enhancement.[23]

  • Implementation:

    • Prepare a stock solution of the SIL-IS at a known concentration.

    • Add a small, fixed volume of the SIL-IS stock solution to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

    • During data processing, calculate the ratio of the analyte peak area to the IS peak area.

    • Construct the calibration curve by plotting the peak area ratio against the analyte concentration.

Causality: Because the analyte and the SIL-IS behave almost identically during extraction, chromatography, and ionization, any variation in the analytical process (including matrix effects) will affect both compounds to the same extent.[23] By using the peak area ratio, these variations are normalized, leading to more accurate and precise quantification.

Table 3.1: Comparison of Internal Standard Strategies
Internal Standard TypeProsConsBest For
Stable Isotope-Labeled (SIL) Co-elutes with analyte; experiences identical matrix effects.[8]Can be expensive and not always commercially available.Gold standard for quantitative bioanalysis.
Structural Analog More readily available and less expensive than SIL-IS.May not co-elute perfectly; may experience different matrix effects.When a SIL-IS is not available; requires careful validation.
No Internal Standard Simple and inexpensive.Highly susceptible to matrix effects and other sources of error; not recommended for quantitative analysis in complex matrices.Qualitative screening or analysis in very simple matrices.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a significant class of therapeutic candidates due to their diverse mechanisms of anticancer action.[3] These mechanisms include the induction of apoptosis, modulation of the cell cycle, inhibition of angiogenesis, and disruption of cell migration.[2][3] The introduction of a trifluoromethyl (-CF3) group at the 8-position and a chlorine atom at the 4-position of the quinoline ring can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its anticancer efficacy. This guide provides a comprehensive framework for the synthesis and validation of the anticancer activity of a novel series of compounds based on the Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate scaffold. We will objectively compare the potential performance of these derivatives with existing alternatives, supported by established experimental data for related compounds.

Proposed Synthesis of this compound Derivatives

The synthesis of the target compound and its derivatives can be approached through a multi-step process, leveraging established methodologies for quinoline synthesis. A plausible synthetic route is outlined below. The initial step involves the condensation of 2-(trifluoromethyl)aniline with a suitable three-carbon synthon, followed by cyclization to form the quinoline core. Subsequent modifications at the 2 and 4-positions would yield the desired derivatives. A patent describes a process for preparing 4-chloro-8-trifluoromethyl-quinoline, which serves as a key intermediate.[4]

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow A 2-(Trifluoromethyl)aniline B Condensation with Diethyl 2-(ethoxymethylene)malonate A->B C Cyclization (e.g., thermal) B->C D 4-Hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate C->D E Chlorination (e.g., with POCl3) D->E F This compound E->F G Nucleophilic Substitution at C4 (with various amines) F->G H Diverse 4-amino Derivatives G->H

Caption: Figure 1: Proposed Synthesis Workflow

Comparative Analysis of Anticancer Activity: A Data-Driven Approach

To contextualize the potential efficacy of this compound derivatives, it is crucial to compare their expected performance with that of structurally related quinoline compounds that have been evaluated for anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-(4-chloroanilino)quinoline derivativeMCF-7 (Breast)3.42[5][6]
4-(4-chloroanilino)quinoline derivativeA549 (Lung)5.97[5][6]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[7]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[7]
Doxorubicin (Standard Chemotherapy)MCF-7 (Breast)2.07[6]
Doxorubicin (Standard Chemotherapy)A549 (Lung)0.02[6]
Erlotinib (EGFR Inhibitor)MCF-7 (Breast)1.14[6]

Experimental Protocols for Validation

The validation of the anticancer activity of novel this compound derivatives requires a systematic approach employing a battery of in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT and SRB Assays

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT and SRB assays are reliable colorimetric methods for this purpose.[8]

Cytotoxicity_Assay_Workflow Figure 2: Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Treat with serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT or SRB reagent C->D E Incubate and solubilize formazan (MTT) or protein-bound dye (SRB) D->E F Measure absorbance E->F G Calculate % cell viability and IC50 values F->G

Caption: Figure 2: Cytotoxicity Assay Workflow

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Induction Analysis: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[9]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Apoptosis_Pathway Figure 3: Generic Apoptosis Pathway A Quinoline Derivative B Cellular Stress A->B C Activation of Pro-apoptotic Proteins (e.g., Bax) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation Cascade (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: Figure 3: Generic Apoptosis Pathway

Cell Cycle Analysis

To investigate if the compounds induce cell cycle arrest, flow cytometry with PI staining is employed.[4][7]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest. Some quinoline derivatives have been shown to induce a sub-G1 peak, which is indicative of apoptosis.[10]

Western Blot Analysis of Key Signaling Proteins

To elucidate the molecular mechanism of action, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, p53, cyclins).[11][12]

Protocol:

  • Protein Extraction: Treat cells with the test compounds, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and comprehensive validation of the anticancer activity of novel this compound derivatives. By systematically evaluating their cytotoxicity, and their effects on apoptosis and the cell cycle, and by probing their molecular mechanisms of action, researchers can effectively determine the therapeutic potential of these compounds. Promising candidates identified through this in vitro screening pipeline can then be advanced to in vivo studies using xenograft models to assess their efficacy in a more physiologically relevant setting.[5] The structure-activity relationship data generated will be invaluable for the rational design of next-generation quinoline-based anticancer agents with improved potency and selectivity.

References

The Evolving Landscape of Bioactive Quinolines: A Comparative Guide to the Structure-Activity Relationship of 8-(Trifluoromethyl)quinoline-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the quinoline scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide delves into the nuanced world of 8-(trifluoromethyl)quinoline-2-carboxylates, a promising, yet underexplored, subclass of quinoline derivatives. By drawing comparisons with structurally related quinoline-2-carboxamides and other quinoline carboxylic acids, we aim to illuminate the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of designing potent and selective quinoline-based therapeutics.

The strategic incorporation of a trifluoromethyl group at the 8-position offers a compelling avenue for modulating the physicochemical properties of the quinoline core. This electron-withdrawing group is known to enhance metabolic stability and bioavailability, making it a valuable addition in the design of novel drug candidates.[3] Paired with a carboxylate moiety at the 2-position, a known pharmacophore for various biological targets, this scaffold presents a fertile ground for SAR exploration.

Deciphering the Structure-Activity Landscape

Our comparative analysis is built upon established SAR trends observed in broader classes of quinoline derivatives, providing a predictive framework for the 8-(trifluoromethyl)quinoline-2-carboxylate series. Key insights from studies on quinoline-2-carboxamides, quinoline-3-carboxylates, and quinoline-4-carboxylic acids serve as our guideposts.[4][5][6]

The Critical Role of the 2-Position Substituent

The nature of the substituent at the 2-position of the quinoline ring is a primary determinant of biological activity. While our focus is on carboxylates, it is instructive to compare them with the well-studied carboxamides.

  • Carboxylates vs. Carboxamides: The conversion of the carboxylic acid at the 2-position to a carboxamide has been shown to significantly influence the biological activity profile. For instance, a series of quinoline-2-carboxamides demonstrated notable antimycobacterial activity, with the nature of the N-substituent playing a crucial role.[4] In contrast, quinoline carboxylic acids have shown promise as antiproliferative, antioxidative, and anti-inflammatory agents.[7] It is hypothesized that the carboxylate group, with its potential for ionic interactions and hydrogen bonding, may engage different binding site residues compared to the more sterically demanding and hydrogen-bond donating/accepting carboxamide moiety.

Impact of the 8-Trifluoromethyl Group

The introduction of the CF3 group at the 8-position is anticipated to have a profound impact on the molecule's properties:

  • Lipophilicity and pKa: The highly lipophilic nature of the trifluoromethyl group will increase the overall lipophilicity of the molecule, potentially enhancing membrane permeability and cell uptake. Furthermore, its strong electron-withdrawing effect will lower the pKa of the quinoline nitrogen, influencing its basicity and interaction with biological targets.

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation. This is a key advantage in drug design, often leading to improved pharmacokinetic profiles.

Comparative SAR Insights from Related Scaffolds

Studies on other quinoline carboxylic acids have revealed critical structural requirements for various biological activities. For instance, in a study of quinoline-4-carboxylic acids as inhibitors of dihydroorotate dehydrogenase, three key regions for substitution were identified: a bulky hydrophobic substituent at the C(2) position, a strict requirement for the carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring.[5] Extrapolating from this, we can predict that modifications to the ester portion of our 8-(trifluoromethyl)quinoline-2-carboxylates will be a fruitful area for SAR exploration.

Comparative Performance Data: A Predictive Analysis

While specific experimental data for a wide range of 8-(trifluoromethyl)quinoline-2-carboxylates is not yet available in the public domain, we can construct a predictive comparison based on the known activities of related compounds. The following table illustrates a hypothetical comparison of biological activities, drawing parallels from published data on quinoline-2-carboxamides and other quinoline carboxylic acids.

Compound ClassR Group at 2-PositionPredicted Primary ActivityKey SAR ObservationsReference Compounds
8-(Trifluoromethyl)quinoline-2-carboxylates -COOR' (Ester)Antiproliferative, Anti-inflammatoryActivity is expected to be highly dependent on the nature of the R' group (e.g., alkyl, aryl). Small, lipophilic R' groups may favor antiproliferative activity.Based on Quinoline-carboxylic acids[5][7]
Quinoline-2-carboxamides -CONHR' (Amide)Antimycobacterial, PET InhibitionN-cycloalkyl and N-aryl substitutions have shown significant activity. Lipophilicity plays a key role, with a parabolic relationship observed for PET inhibition.[4]N-Cycloheptylquinoline-2-carboxamide[4]
Quinoline-3-carboxylates VariedAntiproliferativeSubstitutions on the quinoline ring and the ester group significantly impact activity against cancer cell lines like MCF-7 and K562.[6]4m and 4n from[6]
Quinoline-4-carboxylic acids -COOHDihydroorotate Dehydrogenase InhibitionRequires a bulky hydrophobic substituent at C(2) and the carboxylic acid at C(4).[5]Brequinar Sodium[5]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 8-(trifluoromethyl)quinoline-2-carboxylates.

Synthesis of 8-(Trifluoromethyl)quinoline-2-carboxylates

The synthesis of the target compounds can be achieved through a multi-step process, starting from commercially available materials.

Synthesis_Workflow A Starting Material: 8-(Trifluoromethyl)quinoline-2-carboxylic acid C Intermediate: 8-(Trifluoromethyl)quinoline-2-carbonyl chloride A->C Chlorination B Thionyl Chloride (SOCl2) or Oxalyl Chloride E Final Product: 8-(Trifluoromethyl)quinoline-2-carboxylate C->E Esterification D Alcohol (R'-OH) MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement A Seed cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Privileged Scaffold

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate is a highly functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a well-established privileged scaffold, forming the basis of numerous therapeutic agents. The specific substitution pattern of this target molecule—a chloro group at the 4-position, a trifluoromethyl group at the 8-position, and a methyl carboxylate at the 2-position—imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive compounds. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and expert insights to aid researchers in selecting the most efficient pathway for their specific needs.

Route 1: The Gould-Jacobs Approach - A Classic Strategy for Quinoline Core Formation

The first major synthetic strategy is a multi-step sequence commencing with the well-established Gould-Jacobs reaction to construct the quinoline nucleus. This is followed by subsequent functional group manipulations to install the chloro and methyl ester functionalities. This classical approach offers reliability and is built upon a foundation of well-understood reaction mechanisms.

Overall Synthetic Scheme for Route 1

Route 1 A 2-(Trifluoromethyl)aniline C Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate A->C Gould-Jacobs Reaction (Heat) B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid C->D Saponification (NaOH) E 4-Hydroxy-8-(trifluoromethyl)quinoline-2-carboxylic acid D->E Decarboxylation & Repositioning (Implied) F 4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid E->F Chlorination (POCl3) G This compound F->G Esterification (MeOH, H+)

Caption: A multi-step synthesis starting with the Gould-Jacobs reaction.

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)

The synthesis commences with the condensation of 2-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via a nucleophilic substitution of the ethoxy group by the aniline nitrogen, followed by a thermally induced cyclization.

  • Procedure: A mixture of 2-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq) is heated at 140-150 °C for 2 hours. The reaction mixture is then added to a high-boiling point solvent such as diphenyl ether and heated to 250 °C to facilitate the cyclization. Upon cooling, the product precipitates and can be collected by filtration.

  • Causality: The high temperature is necessary to overcome the activation energy for the 6-electron cyclization onto the aromatic ring. The use of a high-boiling solvent ensures a controlled and uniform heating environment.

Step 2: Saponification to 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Procedure: The ethyl ester from the previous step is suspended in a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the cleavage of the ester bond.

Step 3: Chlorination to 4-Chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid

The 4-hydroxy group is converted to a chloro group using a suitable chlorinating agent. It is important to note that the literature suggests that the 3-carboxy group can be decarboxylated and a carboxy group can be introduced at the 2-position, although the exact one-pot mechanism for this transformation is not explicitly detailed and may require further investigation and optimization. For the purpose of this guide, we will proceed with the chlorination of the 4-hydroxy-2-carboxylic acid intermediate, which is a more direct precursor.

  • Procedure: 4-Hydroxy-8-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃) at reflux temperature for 4-6 hours.[1][2][3] The excess POCl₃ is then carefully removed under reduced pressure. The residue is cautiously quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried.

  • Causality: POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction proceeds through a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[2]

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid to the methyl ester.

  • Procedure: The 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for several hours until the reaction is complete. The solvent is then evaporated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to afford the final product.

  • Causality: This is a classic Fischer esterification reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][5][6][7]

Route 2: The Friedländer Annulation - A Convergent Approach

The Friedländer synthesis offers a more convergent approach to the quinoline core, potentially reducing the number of synthetic steps. This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Overall Synthetic Scheme for Route 2

Route 2 A 2-Amino-3-(trifluoromethyl)benzaldehyde C Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate A->C Friedländer Annulation (Base or Acid catalyst) B Methyl pyruvate B->C D This compound C->D Chlorination (POCl3)

Caption: A convergent synthesis utilizing the Friedländer annulation.

Detailed Experimental Protocols for Route 2

Step 1: Synthesis of Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (Friedländer Annulation)

This key step involves the base or acid-catalyzed condensation of 2-amino-3-(trifluoromethyl)benzaldehyde with methyl pyruvate. The availability of the substituted aminobenzaldehyde is a critical consideration for this route.[5]

  • Procedure: To a solution of 2-amino-3-(trifluoromethyl)benzaldehyde (1.0 eq) and methyl pyruvate (1.2 eq) in a suitable solvent like ethanol or toluene, a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added.[6][8][9] The mixture is heated to reflux for several hours. The product often precipitates upon cooling and can be isolated by filtration.

  • Causality: The reaction proceeds via an initial aldol-type condensation between the enolate of methyl pyruvate and the aldehyde, followed by a cyclization-dehydration cascade to form the quinoline ring. The choice of catalyst can influence the reaction rate and yield.

Step 2: Chlorination to this compound

The final step is the chlorination of the 4-hydroxyquinoline intermediate.

  • Procedure: Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃) at reflux for 4-6 hours. The workup procedure is similar to that described in Route 1.

  • Causality: The mechanism and rationale are identical to the chlorination step in Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Gould-Jacobs ApproachRoute 2: Friedländer Annulation
Number of Steps 4 (excluding precursor synthesis)2 (excluding precursor synthesis)
Overall Yield Moderate (product of multiple steps)Potentially higher (fewer steps)
Starting Materials Readily available2-Amino-3-(trifluoromethyl)benzaldehyde may require separate synthesis
Reaction Conditions High temperatures required for cyclizationGenerally milder conditions
Scalability Can be challenging due to high temperaturesPotentially more scalable
Key Advantage Utilizes a very common and well-studied reactionMore convergent and atom-economical
Key Disadvantage Longer synthetic sequence, potentially lower overall yieldRelies on the availability of a specific, highly substituted starting material

Senior Application Scientist's Recommendation

The choice between these two synthetic routes will largely depend on the specific constraints and objectives of the research.

Route 1 (Gould-Jacobs) is a robust and reliable method, particularly if the starting 2-(trifluoromethyl)aniline is readily available and the multi-step nature of the synthesis is not a major deterrent. It offers a well-trodden path with predictable outcomes, making it suitable for smaller-scale synthesis or when the alternative starting material for Route 2 is not accessible.

Route 2 (Friedländer Annulation) is, in principle, the more elegant and efficient approach due to its convergent nature. If 2-amino-3-(trifluoromethyl)benzaldehyde is commercially available or can be synthesized efficiently in-house, this route is likely to provide a higher overall yield in fewer steps, making it the preferred choice for larger-scale synthesis and for projects where time and resource efficiency are paramount.

Ultimately, a preliminary feasibility study, including the cost and availability of starting materials, should be conducted before committing to a specific route. For process development and scale-up, the Friedländer approach holds greater promise for optimization and cost-effectiveness.

References

A Senior Application Scientist's Guide to the In Vivo Efficacy of Quinoline-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of critical drugs for infectious diseases and cancer.[1][4][5] This guide provides a comparative analysis of the in vivo efficacy of prominent quinoline-based compounds across key therapeutic areas, grounded in experimental data from relevant animal models. Our focus is not merely on the results but on the causality behind the experimental design—why specific models are chosen and how the endpoints validate the therapeutic potential.

Antimalarial Quinoline Agents: A Comparative Efficacy Analysis

Malaria, a parasitic disease caused by Plasmodium species, remains a significant global health threat.[6] Quinoline derivatives, such as chloroquine, primaquine, and mefloquine, have been central to antimalarial therapy for decades.[1][7] Evaluating their efficacy in vivo requires models that can recapitulate different stages of the parasite's complex life cycle.

Causality of Model Selection

The choice of animal model is paramount and depends on the parasite stage being targeted.

  • Plasmodium berghei in Mice: This is the workhorse model for screening compounds against the blood stages (schizonticidal activity).[6][8] Its advantages include rapid parasite multiplication and cost-effectiveness, making it ideal for initial efficacy assessments like the Peters' 4-day suppressive test.[8]

  • Humanized Mouse Models: For studying the dormant liver stages (hypnozoites) of P. vivax, which are responsible for relapse, standard rodent models are inadequate.[9] Humanized mice with chimeric human livers (e.g., FRG-huHep mice) allow for the direct study of P. vivax liver-stage development and the efficacy of hypnozoitocidal drugs like primaquine.[9]

  • P. cynomolgi in Rhesus Macaques: This non-human primate model is a robust system for evaluating anti-relapse efficacy. P. cynomolgi is biologically similar to P. vivax and also forms hypnozoites, making this model highly relevant for preclinical development.[9]

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of key antimalarial quinolines in established animal models.

CompoundClassAnimal ModelParasite & Stage TargetedDosing Regimen (Oral)Key Efficacy Endpoint & ResultReference
Chloroquine 4-AminoquinolineP. berghei infected miceBlood stages10 mg/kg/day for 5 days100% parasite suppression[6]
Primaquine 8-AminoquinolineP. berghei infected miceCausal prophylactic (liver)Various doses (-1, 0, +1 days rel. to infection)Complete prevention of patent blood-stage infection[9]
P. berghei infected Swiss albino mice (nanoformulation)Blood stagesStandard oral dose vs. PQ-NPsNanoformulation was 20% more effective[10][11]
Mefloquine AminoalcoholS. mansoni infected miceAdult wormsSingle 400 mg/kg dose77.3% total worm burden reduction[12]
S. japonicum infected miceAdult wormsSingle 200-400 mg/kg dose72.3% - 100% worm burden reduction[12]
Ferroquine 4-Aminoquinoline (Ferrocene hybrid)P. falciparum infected miceMulti-drug resistant strainsNot specifiedEffective against multi-drug resistant isolates[6]
Quinoline-4-carboxamide (Compound 2) NovelP. falciparum infected miceBlood stages1 mg/kg for 4 days>99% reduction of parasitemia, survival time of 14 days[13]
Experimental Workflow: Evaluating Anti-Relapse Efficacy

The workflow for assessing a compound's ability to prevent relapse is a multi-step, validated process.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Primary Infection Phase cluster_2 Follow-up & Efficacy Assessment Model Select Model: Rhesus Macaques Infect Infect with P. cynomolgi Sporozoites Model->Infect Blood Monitor Primary Parasitemia Infect->Blood Treat Administer Curative Blood-Stage Drug (e.g., Chloroquine) Blood->Treat Once parasitemia is patent Test Administer Test Compound (e.g., Primaquine) or Vehicle Treat->Test Concurrently or sequentially Monitor Monitor for Relapse: Weekly Blood Smears Test->Monitor Endpoint Primary Endpoint: Time to First Relapse Monitor->Endpoint G Top1 Topoisomerase I (Top1) Complex Top1-DNA Cleavable Complex Top1->Complex Binds & Cleaves DNA Supercoiled DNA DNA->Complex Complex->Top1 Re-ligation (inhibited) StabComplex Stabilized Ternary Complex (Top1-DNA-CPT) Complex->StabComplex Traps CPT Camptothecin Derivative (e.g., Irinotecan) CPT->StabComplex DSB Double-Strand Break (Collision) StabComplex->DSB Replication Advancing Replication Fork Replication->DSB Collides with Apoptosis Apoptosis / Cell Death DSB->Apoptosis Triggers

References

Cross-reactivity profiling of Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of kinase inhibitor discovery, establishing the selectivity of a lead compound is a critical determinant of its therapeutic potential and potential toxicity. The quinoline scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous approved drugs.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel quinoline derivative, Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate, against a diverse panel of protein kinases. We present a detailed, step-by-step protocol for a luminescence-based kinase assay, explain the rationale for kinase panel selection, and interpret hypothetical data to build a selectivity profile. This document serves as a practical guide for researchers in drug discovery, offering insights into experimental design, data analysis, and the strategic evaluation of kinase inhibitor candidates.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are crucial regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[3] The ATP-binding site, the target of most small molecule inhibitors, is highly conserved across the kinome, creating a significant challenge: achieving inhibitor selectivity. A non-selective compound can lead to off-target effects and toxicity, while a highly selective inhibitor may offer a wider therapeutic window but could be susceptible to resistance. Therefore, early and comprehensive cross-reactivity profiling is essential.

The subject of this guide, this compound (hereafter referred to as MCQ-2C ), is a novel compound featuring the quinoline core. This scaffold is prevalent in inhibitors targeting a range of kinases, including receptor tyrosine kinases (RTKs) like PDGFR and c-Met, as well as cytoplasmic kinases such as Src and PI3K.[3][4][5] Given this precedent, MCQ-2C was identified in a primary screen as a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis. However, its activity against other kinases is unknown. This guide details the process of systematically profiling MCQ-2C to determine its selectivity and suitability for further development.

Materials and Methods

Rationale for Kinase Panel Selection

To obtain a comprehensive selectivity profile, a panel of kinases should be chosen to represent the breadth of the human kinome. The selection should not be random but should be guided by structural similarity in the ATP-binding pocket and functional diversity. Our panel includes representatives from major kinase groups:

  • TK (Tyrosine Kinase): EGFR, SRC, ABL1, VEGFR2

  • TKL (Tyrosine Kinase-Like): BRAF, RAF1

  • STE (Serine/Threonine Kinase): MAPK1 (ERK2), PAK1

  • AGC (Protein Kinase A, G, C families): AKT1, PKA

  • CAMK (Calcium/Calmodulin-dependent Kinase): CAMK2A

  • CK1 (Casein Kinase 1): CSNK1D

  • CMGC (CDK, MAPK, GSK3, CLK families): CDK2, GSK3B

  • Primary Target Family: AURKA (Target), AURKB, AURKC

This diverse panel allows for the assessment of both broad selectivity and specific off-target liabilities within the target's own family (e.g., Aurora B/C).

Kinase Assay Protocol: ADP-Glo™ Luminescence Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay suitable for virtually any kinase. The assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to drive a luciferase reaction, producing a light signal proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of MCQ-2C in 100% DMSO.

    • Perform serial 3-fold dilutions in DMSO to create a 10-point dose-response curve (e.g., from 10 mM down to 0.5 µM). This will be used to create intermediate dilutions for the final assay concentration.

  • Assay Plate Preparation:

    • Using a 384-well, low-volume white plate, add 1 µL of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 1 µL for a "no kinase" negative control and 1 µL of a known potent inhibitor for the target kinase as a positive control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of ATP should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Add 2 µL of 2X substrate solution without kinase to the "no kinase" control wells.

    • The final reaction volume is 5 µL, with a 2.5% DMSO concentration.

    • Seal the plate, centrifuge briefly (e.g., 30 seconds at 500 x g), and incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader (e.g., Promega GloMax® Discover).

Data Analysis
  • Raw luminescence data is converted to percent inhibition relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls.

  • The percent inhibition data is plotted against the logarithm of the inhibitor concentration.

  • A sigmoidal dose-response curve (variable slope) is fitted to the data using graphing software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.

Experimental Workflow Visualization

The overall process for kinase profiling is summarized in the workflow diagram below.

KinaseProfilingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis Compound 1. Compound Stock (MCQ-2C in DMSO) Dilution 2. Serial Dilution (10-point curve) Compound->Dilution Plate 3. Plate Compound (1 µL in 384-well) Dilution->Plate AddKinase 4. Add Kinase/Substrate/ATP (2 µL) Plate->AddKinase Incubate 5. Incubate (60 min, RT) AddKinase->Incubate AddADP 6. Add ADP-Glo™ Reagent (Incubate 40 min) Incubate->AddADP AddDetect 7. Add Detection Reagent (Incubate 30 min) AddADP->AddDetect Read 8. Read Luminescence AddDetect->Read Calc 9. Calculate % Inhibition Read->Calc Plot 10. Plot Dose-Response Calc->Plot IC50 11. Determine IC50 Plot->IC50

Caption: Experimental workflow for luminescence-based kinase profiling.

Results: The Selectivity Profile of MCQ-2C

The inhibitory activity of MCQ-2C was determined against the 15-kinase panel, with IC50 values calculated from the dose-response curves. The results are summarized in Table 1.

Table 1: Cross-Reactivity Profile of MCQ-2C Against a Panel of 15 Kinases

KinaseKinase FamilyIC50 (nM)Selectivity (vs. AURKA)
AURKA Aurora15 1x
AURKBAurora21014x
AURKCAurora45030x
ABL1TK>10,000>667x
AKT1AGC8,500567x
BRAFTKL>10,000>667x
CAMK2ACAMK>10,000>667x
CDK2CMGC1,20080x
CSNK1DCK1>10,000>667x
EGFRTK9,800653x
GSK3BCMGC75050x
MAPK1STE>10,000>667x
PKAAGC>10,000>667x
SRCTK3,500233x
VEGFR2TK6,200413x

Discussion and Comparative Analysis

The data reveals that MCQ-2C is a potent inhibitor of its primary target, Aurora Kinase A, with an IC50 of 15 nM. The compound demonstrates a favorable selectivity profile against the broader kinome panel, with most kinases being inhibited only at concentrations >600-fold higher than AURKA.

Intra-Family Selectivity: Within the Aurora kinase family, MCQ-2C shows moderate selectivity for AURKA over AURKB (14-fold) and AURKC (30-fold). This is a common challenge, as the ATP-binding pockets of these paralogs are highly similar. Depending on the therapeutic goal, this level of selectivity may be acceptable or may require further medicinal chemistry optimization to reduce potential side effects associated with inhibiting AURKB, such as effects on chromosome segregation.

Key Off-Target Activities: The most significant off-target activities were observed against GSK3B (IC50 = 750 nM, 50-fold selectivity) and CDK2 (IC50 = 1,200 nM, 80-fold selectivity). While these represent a significant selectivity window, these off-target activities should be noted and investigated in cell-based assays. Inhibition of GSK3B and CDK2 could have synergistic, additive, or adverse effects in a cellular context.

Comparison to Alternatives: Let us consider a hypothetical alternative, "Compound X," a previously characterized AURKA inhibitor with an IC50 of 10 nM. If Compound X also potently inhibits VEGFR2 (IC50 = 50 nM, 5-fold selectivity), it would have a very different therapeutic and safety profile. While potentially useful as a dual inhibitor in angiogenesis-dependent tumors, the lack of selectivity would make it a poor choice for therapies where only AURKA inhibition is desired. In contrast, MCQ-2C's >400-fold selectivity against VEGFR2 makes it a much more precise tool for studying AURKA biology and a potentially safer therapeutic candidate.

This relationship between on-target potency and off-target activity is visually represented below.

SelectivityProfile MCQ2C MCQ-2C AURKA AURKA (15 nM) MCQ2C->AURKA Potent Target AURKB AURKB (210 nM) MCQ2C->AURKB Weak Off-Target GSK3B GSK3B (750 nM) MCQ2C->GSK3B Off-Target CDK2 CDK2 (1,200 nM) MCQ2C->CDK2 Off-Target SRC SRC (3,500 nM) MCQ2C->SRC Minor Off-Target VEGFR2 VEGFR2 (6,200 nM) MCQ2C->VEGFR2 Minor Off-Target

Caption: Selectivity map of MCQ-2C showing on-target vs. off-target activities.

Conclusion

This guide demonstrates a systematic approach to kinase inhibitor profiling using this compound (MCQ-2C) as a model compound. Our hypothetical results indicate that MCQ-2C is a potent Aurora Kinase A inhibitor with a generally clean selectivity profile, exhibiting over 50-fold selectivity against a diverse panel of kinases. The identified off-targets, GSK3B and CDK2, warrant further investigation but do not preclude its development. This comprehensive profiling is a cornerstone of drug discovery, providing the essential data needed to make informed decisions about a compound's therapeutic potential and to guide future optimization efforts.

References

A Head-to-Head Comparison of Trifluoromethylquinolines and Other Heterocyclic Scaffolds in the Inhibition of Monoamine Oxidase A

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of therapeutic success. This is particularly true in the pursuit of potent and selective enzyme inhibitors. This guide provides a detailed comparative analysis of the trifluoromethylquinoline scaffold against other prominent heterocyclic structures in the context of inhibiting Monoamine Oxidase A (MAO-A), a key therapeutic target for depressive disorders and other neurological conditions.[1] We will delve into the mechanistic rationale for inhibitor design, present supporting experimental data, and provide a comprehensive, validated protocol for assessing inhibitory activity.

The Central Role of Monoamine Oxidase A in Neurobiology

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition can lead to an increase in the synaptic levels of these neurotransmitters, forming the basis for the treatment of depression.[1][3] Consequently, the development of potent and selective MAO-A inhibitors remains an area of intense research interest.

The Quinoline Scaffold: A Privileged Structure in MAO Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Quinoline derivatives have been extensively investigated as MAO inhibitors.[5][6] The planar aromatic system of the quinoline core can engage in favorable π-π stacking interactions within the active site of MAO-A, while the nitrogen atom can participate in hydrogen bonding. Furthermore, the quinoline scaffold offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[7]

The Trifluoromethyl Group: Enhancing Potency and Pharmacokinetics

The introduction of a trifluoromethyl (-CF3) group into a drug candidate can profoundly and beneficially alter its properties.[8] The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of a molecule to its target enzyme by altering the electronic distribution of the scaffold.[8] Moreover, the lipophilic nature of the -CF3 group can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system.[8][9] The metabolic stability of the C-F bond also tends to increase the half-life of the drug in the body.[8]

Head-to-Head Comparison of Inhibitory Potency Against MAO-A

The following table summarizes the in vitro inhibitory activity (IC50 values) of various heterocyclic scaffolds against human MAO-A. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.

Heterocyclic ScaffoldRepresentative CompoundMAO-A IC50 (µM)Reference
Trifluoromethylquinoline Analogue Hypothetical Optimized Compound~0.05Projected
QuinazolinoneCompound 70.058[10]
Thiophene (Conjugated Dienone)Compound CD14>10[2]
Indole (Carboxamide Derivative)Compound S233.37[11]
Pyrrole (Chalcone Analogue)Compound 4e3.81[12]
Benzofuran (Conjugated Dienone)Compound CD7>10[2]

Note: The IC50 for a hypothetical optimized trifluoromethylquinoline is projected based on the known enhancing effects of trifluoromethyl substitution on the quinoline core's inhibitory activity against various enzymes.

Comparative Analysis of Heterocyclic Scaffolds

Trifluoromethylquinolines

The quinoline core provides a robust anchor within the MAO-A active site. The addition of a trifluoromethyl group is anticipated to significantly enhance this affinity through several mechanisms. The high electronegativity of the fluorine atoms can lead to favorable electrostatic interactions with residues in the active site. Furthermore, the lipophilicity of the -CF3 group can promote hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. While direct head-to-head data for a specific trifluoromethylquinoline against the other listed scaffolds is not available in the public literature, the known structure-activity relationships for quinoline-based MAO inhibitors strongly suggest that a strategically placed trifluoromethyl group would lead to high potency.[7]

Quinazolinones

Quinazolinone derivatives have demonstrated exceptional potency as MAO-A inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[10] The additional nitrogen atom and the carbonyl group in the quinazolinone scaffold offer more opportunities for hydrogen bonding within the enzyme's active site compared to the simpler quinoline ring. This likely contributes to their high affinity.

Thiophenes and Indoles

Thiophene and indole-based compounds have also been explored as MAO inhibitors.[2][11] While some potent inhibitors have been identified from these classes, they often exhibit a preference for MAO-B inhibition. For MAO-A, the reported potencies are generally lower than those observed for quinoline and quinazolinone scaffolds. The five-membered ring structure of thiophenes and indoles may not provide the same optimal geometry for interaction with the MAO-A active site as the larger, more rigid six-membered heterocyclic systems.

Experimental Protocol: In Vitro Fluorometric MAO-A Inhibition Assay

This protocol provides a robust method for determining the inhibitory potential of test compounds against human recombinant MAO-A. The assay is based on the principle that MAO-A catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a non-fluorescent probe to produce a highly fluorescent product, which can be quantified.[13]

Materials and Reagents
  • Recombinant human MAO-A enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitor: Clorgyline[13]

  • Test Compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Reagent Solutions: - MAO-A Enzyme - Substrate (Kynuramine) - Amplex® Red & HRP - Test Compounds - Positive Control (Clorgyline) B Dispense 50 µL of MAO-A enzyme solution to each well A->B 1. C Add 10 µL of test compound, positive control, or buffer (control) B->C 2. D Incubate for 15 minutes at 37°C C->D 3. E Initiate reaction by adding 40 µL of substrate/probe solution D->E 4. F Measure fluorescence kinetically (Ex/Em = 535/587 nm) at 37°C for 30-60 minutes E->F 5. G Calculate reaction rates F->G 6. H Determine % inhibition G->H 7. I Calculate IC50 value H->I 8.

Caption: Workflow for the in vitro fluorometric MAO-A inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A in MAO Assay Buffer.

    • Prepare a stock solution of Kynuramine in water.

    • Prepare a working solution containing Amplex® Red and HRP in MAO Assay Buffer. This solution should be protected from light.

    • Prepare serial dilutions of the test compounds and the positive control (Clorgyline) in MAO Assay Buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well black microplate, add 50 µL of the MAO-A enzyme solution.

    • Add 10 µL of the serially diluted test compounds, positive control, or MAO Assay Buffer (for the no-inhibitor control).

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 40 µL of the Kynuramine/Amplex® Red/HRP working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be ~535 nm and the emission wavelength ~587 nm.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No-Inhibitor Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The strategic design of potent and selective enzyme inhibitors is a cornerstone of modern drug development. While various heterocyclic scaffolds have shown promise as MAO-A inhibitors, the quinoline scaffold stands out due to its favorable interactions with the enzyme's active site. The incorporation of a trifluoromethyl group is a proven strategy to enhance both the potency and the pharmacokinetic profile of drug candidates.[8] Based on established structure-activity relationships, trifluoromethylquinolines represent a highly promising class of compounds for the development of next-generation MAO-A inhibitors for the treatment of depression and other neurological disorders. The provided experimental protocol offers a reliable and high-throughput method for the evaluation of such compounds.

References

A Comparative Benchmarking of ADME Properties in Quinoline-2-Carboxylate Esters: An In-Depth Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Among its varied derivatives, quinoline-2-carboxylate esters are attracting significant interest for their diverse pharmacological potential. However, the journey from a promising hit compound to a viable drug candidate is contingent not only on its efficacy but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive comparative analysis of the ADME properties of different quinoline-2-carboxylate esters, synthesizing available data to inform lead optimization strategies for researchers, scientists, and drug development professionals.

The Imperative of Early ADME Profiling

Late-stage attrition of drug candidates due to unfavorable pharmacokinetic properties remains a significant challenge in the pharmaceutical industry. Early and robust assessment of ADME parameters is therefore critical to de-risk projects and guide medicinal chemistry efforts toward compounds with a higher probability of clinical success. This guide delves into the key in vitro assays that form the cornerstone of modern ADME screening cascades, providing both a comparative overview of available data for quinoline-2-carboxylate esters and the rationale behind these experimental choices.

Comparative Analysis of ADME Properties

While a head-to-head comparative study of a comprehensive series of quinoline-2-carboxylate esters is not yet available in the public domain, this guide collates and analyzes fragmented in silico and in vitro data to provide valuable insights into the structure-ADME relationships within this chemical class.

Absorption: Navigating the Intestinal Barrier

Oral bioavailability is a coveted attribute for many small molecule drugs. A key determinant of this is a compound's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.

While specific experimental Caco-2 data for a range of quinoline-2-carboxylate esters is limited, in silico predictions can offer initial guidance. A study on 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters predicted that these molecules would exhibit acceptable intestinal absorption. It is important to note that these are computational predictions and require experimental validation.

Table 1: In Silico Prediction of Intestinal Absorption for select 2-(1-benzofuran-2-yl) quinoline-4-carboxylate Esters

CompoundPredicted Human Intestinal Absorption (%)
Methyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylateHigh
Ethyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylateHigh
Propyl 2-(1-benzofuran-2-yl) quinoline-4-carboxylateHigh

Note: Data is derived from in silico predictions and should be interpreted with caution pending experimental verification.

The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability (Papp) of a test compound is determined by measuring its flux from the apical (luminal) to the basolateral (blood) side of the monolayer.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.

  • Compound Incubation: The test compound is added to the apical chamber, and samples are collected from the basolateral chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport across the monolayer

    • A is the surface area of the filter membrane

    • C0 is the initial concentration of the drug in the apical chamber

Caption: Caco-2 Permeability Assay Workflow.

Distribution: The Role of Plasma Protein Binding

Once absorbed into the systemic circulation, a drug's distribution to its target tissues is significantly influenced by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Therefore, determining the extent of plasma protein binding (PPB) is a critical component of ADME profiling.

There is a lack of specific experimental PPB data for a diverse set of quinoline-2-carboxylate esters in the literature. However, general structure-property relationships suggest that increasing lipophilicity often correlates with higher plasma protein binding.

The Rapid Equilibrium Dialysis (RED) assay is a widely used method for determining the unbound fraction of a drug in plasma. It is favored for its simplicity and accuracy.

Step-by-Step Methodology:

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Addition: The test compound is spiked into plasma and added to one chamber of the RED device. Buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Calculation of Unbound Fraction (fu): The fraction unbound is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

RED_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis & Calculation spike Spike test compound into plasma load Load plasma and buffer into RED device spike->load incubate Incubate at 37°C with shaking load->incubate sample Sample plasma and buffer chambers incubate->sample analyze Analyze concentrations (LC-MS/MS) sample->analyze calculate Calculate fraction unbound (fu) analyze->calculate

Caption: Rapid Equilibrium Dialysis (RED) Workflow.

Metabolism: The Biotransformation Landscape

The liver is the primary site of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble compounds for excretion. The rate of metabolism significantly impacts a drug's half-life and oral bioavailability. In vitro metabolic stability assays using liver microsomes are a key tool for assessing a compound's susceptibility to phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

A study on a quinoline-8-yl benzoate derivative revealed that ester hydrolysis is a significant metabolic pathway. This suggests that the ester linkage in quinoline-2-carboxylate esters is likely a primary site for metabolic cleavage, leading to the formation of the corresponding carboxylic acid and alcohol.

Table 2: Predicted Metabolic Stability of select Quinoline Derivatives

Compound ClassPredicted Metabolic StabilityPrimary Metabolic Pathway
Quinoline-2-carboxylate EstersLikely to be moderate to lowEster hydrolysis
Quinoline-4-carboxamidesGenerally higher than estersAromatic hydroxylation, N-dealkylation

Note: This is a generalized prediction based on chemical structure and limited data. Experimental validation is crucial.

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.

Step-by-Step Methodology:

  • Preparation: Pooled liver microsomes (from human or other species) are thawed and diluted in a suitable buffer.

  • Reaction Initiation: The test compound is added to the microsomal suspension. The reaction is initiated by the addition of a NADPH-regenerating system, which is a required cofactor for CYP enzymes.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation mix Mix test compound with liver microsomes start Initiate reaction with NADPH mix->start sample Sample at multiple time points start->sample quench Quench reaction sample->quench process Process samples (protein precipitation) quench->process analyze Analyze by LC-MS/MS process->analyze plot Plot % remaining vs. time analyze->plot calculate Calculate t½ and CLint plot->calculate

References

A Guide to the Replication and Verification of Biological Data for Substituted Quinolines, Exemplified by an Antitumor Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline derivatives represent a privileged scaffold, consistently yielding compounds with a broad spectrum of biological activities, including potent antitumor effects. [1][2]The journey from a published scientific claim to a validated lead compound, however, is paved with rigorous and meticulous replication. This guide provides a comprehensive framework for replicating and verifying the published biological data of a substituted quinoline, using 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline as a prime exemplar. This compound has been reported to exhibit a potent IC50 value of 16 ± 3 nM against the T47D breast cancer cell line. [3] Our objective is not merely to reproduce a result but to establish a self-validating system of inquiry. We will delve into the causality behind experimental choices, ensuring that each step is grounded in scientific integrity. This guide is structured to provide not just a protocol, but a logical and educational narrative for researchers navigating the critical path of data verification.

The Quinoline Scaffold: A Foundation for Anticancer Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. [1]Its derivatives have demonstrated efficacy against a variety of cancers through diverse mechanisms of action, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis. [4][5]The inclusion of substituents such as halogens and trifluoromethyl groups can significantly enhance the metabolic stability and potency of these compounds. [6]

I. Experimental Design: A Blueprint for Verification

The replication of published biological data necessitates a meticulously planned experimental design. Our approach is centered on transparency and the inclusion of robust controls to ensure the validity of our findings.

Logical Flow of Verification

Verification_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5- (3-trifluoromethylphenyloxy)quinoline Characterization Structural Verification (NMR, HRMS, HPLC) Synthesis->Characterization Purity & Identity Cell_Culture T47D Cell Line Culture & Maintenance Characterization->Cell_Culture Verified Compound Cytotoxicity_Assay MTT/XTT Assay Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis Replicated_Data Experimentally Derived IC50 Data_Analysis->Replicated_Data Published_Data Published IC50: 16 ± 3 nM [9] Comparison Head-to-Head Comparison Published_Data->Comparison Replicated_Data->Comparison

Caption: Workflow for the replication and verification of biological data.

Selection of an Alternative for Comparison

To provide a comprehensive evaluation, a structurally related quinoline with known anticancer activity will be synthesized and tested in parallel. A suitable candidate is 4-chloro-8-(trifluoromethyl)quinoline . While its primary ester, the initial topic of this guide, lacks detailed public data, the parent compound provides a valuable baseline for structure-activity relationship (SAR) insights. The comparison will also include a standard-of-care chemotherapy agent for breast cancer, such as Doxorubicin , to benchmark the potency of the test compounds.

II. Detailed Experimental Protocols

The following protocols are designed to be self-contained and provide sufficient detail for experienced researchers to execute the experiments.

A. Synthesis of 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline

The synthesis of the target compound will follow the procedures outlined by Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines, which involves a multi-step synthesis starting from commercially available precursors. [3]The key final step involves the reductive amination of 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline with 2-furaldehyde.

Step-by-Step Protocol:

  • Starting Material Synthesis: Synthesize 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline according to the published literature procedure. [3]2. Reductive Amination:

    • To a solution of 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (1 mmol) in methanol (20 mL), add 2-furaldehyde (1.2 mmol) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium borohydride (1.5 mmol) portion-wise and continue stirring for 2 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.

B. Cell Culture and Maintenance

The T47D human breast cancer cell line is a well-characterized and widely used model for luminal A breast cancer.

Protocol:

  • Cell Line Source: Obtain T47D cells from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

C. In Vitro Cytotoxicity Assay (MTT/XTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline, the comparative quinoline, and Doxorubicin in the culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT/XTT Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

III. Data Presentation and Comparison

The results of the cytotoxicity assays should be tabulated for clear comparison.

Table 1: Comparative in vitro cytotoxicity of quinoline derivatives and Doxorubicin against the T47D cell line.

CompoundPublished IC50 (nM) [3]Replicated IC50 (nM)Alternative Compound IC50 (nM)Doxorubicin IC50 (nM)
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline16 ± 3[Insert experimental value]N/A[Insert experimental value]
4-chloro-8-(trifluoromethyl)quinolineN/AN/A[Insert experimental value]N/A

Visualizing the Dose-Response Relationship

Dose_Response cluster_plot Y-axis->0,0 X-axis->0,0 100->0,4 50->0,2 0->0,0 -10->1,0 -8->3,0 -6->5,0 Curve1 Test Compound Curve2 Doxorubicin

Caption: Representative dose-response curves for determining IC50 values.

IV. Discussion and Interpretation

A critical component of this guide is the interpretation of the replicated data in the context of the original publication and the broader scientific literature.

  • Concordance with Published Data: Does the experimentally determined IC50 value fall within a reasonable range of the published value? Minor variations can be expected due to differences in cell passage number, serum lots, and specific assay conditions. Significant discrepancies, however, warrant further investigation.

  • Structure-Activity Relationship (SAR) Insights: How does the activity of the replicated compound compare to the alternative quinoline? This comparison can provide preliminary insights into the importance of different functional groups for anticancer activity.

  • Potency in Context: How does the potency of the quinoline derivative compare to the standard-of-care drug, Doxorubicin? This provides a benchmark for its potential therapeutic relevance.

V. Conclusion

The replication and verification of published biological data are fundamental to the integrity and advancement of scientific research. This guide provides a robust framework for this process, using a potent anticancer quinoline derivative as a case study. By adhering to these principles of meticulous experimental design, detailed protocol execution, and critical data interpretation, researchers can confidently validate published findings and build a solid foundation for future drug discovery and development efforts.

References

A Guide to the Critical Evaluation of Preclinical Studies on Trifluoromethylquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds promising candidates for drug development.[1] However, the journey from a promising compound to a viable drug candidate is fraught with challenges. A rigorous and objective peer review of the preclinical data is paramount to ensure that only the most promising candidates advance, saving valuable time and resources.

This guide provides a framework for the critical assessment of studies involving trifluoromethylquinoline compounds. It is designed to move beyond a simple checklist and encourage a deeper, mechanistic understanding of the presented data. We will explore common experimental designs, potential pitfalls, and the key data points required for a comprehensive evaluation, using illustrative case studies from the literature.

Part 1: The Foundational Pillars of a Trustworthy Study

Before delving into specific experimental data, a robust preclinical study must be built on a foundation of sound scientific principles. When critiquing a paper, consider the following:

  • Clarity of the Hypothesis: Does the study clearly state the scientific question it aims to answer? Is the rationale for synthesizing and testing this specific series of trifluoromethylquinoline compounds well-defined?

  • Appropriate Controls: Are both positive and negative controls included for all experiments? For example, in an anticancer study, a known clinical candidate (e.g., gefitinib, foretinib) should be used as a positive control to benchmark the activity of the novel compounds.[2][3]

  • Statistical Rigor: Are the statistical analyses appropriate for the data presented? Are error bars and significance values clearly reported? Small sample sizes or a lack of statistical analysis are significant red flags.[4]

Part 2: Deconstructing the Data - A Case Study Approach

Let's examine how to critique the core components of a typical preclinical study on trifluoromethylquinoline compounds. We will use a hypothetical compound, TFQ-A , as an example and compare its evaluation to established drugs.

In Vitro Efficacy: Beyond the IC50

The half-maximal inhibitory concentration (IC50) is often the headline result of a preclinical study. However, a single IC50 value provides a limited view of a compound's potential. A thorough critique requires a deeper analysis.

Case Study 1: An Anticancer Trifluoromethylquinoline Targeting c-Met

Many quinoline derivatives are designed as kinase inhibitors.[3][5] The c-Met receptor tyrosine kinase is a well-validated target in several cancers, and its signaling pathway is crucial for cell proliferation, survival, and migration.[6][7][8][9][10]

Table 1: Comparison of In Vitro Efficacy Data for c-Met Inhibitors

CompoundTarget KinaseCell LineIC50 (nM)Comparator IC50 (nM)
TFQ-A c-MetHT-29 (colorectal)1.5Foretinib: 3.1
TFQ-A c-MetMKN-45 (gastric)2.5Foretinib: 1.4
TFQ-A c-MetA549 (lung)1.2Foretinib: 2.1
Foretinib c-Met, VEGFR2, RET, KIT, FLT3---
Cabozantinib c-Met, VEGFR2, RET, AXL---
  • Critique in Action:

    • Potency: TFQ-A demonstrates potent, single-digit nanomolar activity against c-Met, comparable or superior to the established multi-kinase inhibitor Foretinib in some cell lines.[3]

    • Cell Line Specificity: Why is TFQ-A more potent in A549 and HT-29 cells but less so in MKN-45 compared to Foretinib? Does this correlate with the levels of c-Met expression or the presence of specific mutations in these cell lines? A good study will investigate and explain these differences.

    • Mechanism of Action: An IC50 value from a cell-based assay doesn't confirm direct target engagement. The study should include a biochemical kinase inhibition assay to demonstrate that TFQ-A directly inhibits the enzymatic activity of purified c-Met.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Purified recombinant c-Met kinase, ATP, a suitable peptide substrate, and the test compound (TFQ-A).

  • Procedure:

    • Prepare a series of dilutions of TFQ-A.

    • In a microplate, combine the c-Met kinase, the peptide substrate, and the diluted TFQ-A.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence polarization.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of TFQ-A and fit the data to a dose-response curve to determine the IC50 value.[11]

Signaling Pathway Visualization

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT HGF HGF (Ligand) HGF->cMet Binds & Activates TFQA TFQ-A / Foretinib (Inhibitor) TFQA->cMet Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Migration STAT->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation apoptosis_workflow cluster_results Interpret Results start Treat cells with Trifluoromethylquinoline Compound harvest Harvest both adherent and floating cells start->harvest wash Wash cells with cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain analyze Analyze by Flow Cytometry stain->analyze q1 Q1: Annexin V (-) / PI (+) (Necrotic) q2 Q2: Annexin V (+) / PI (+) (Late Apoptotic/Necrotic) q3 Q3: Annexin V (-) / PI (-) (Healthy) q4 Q4: Annexin V (+) / PI (-) (Early Apoptotic)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.